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  • Product: 2-(Dimethylamino)octadec-4-ene-1,3-diol
  • CAS: 132031-17-5

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 2-(Dimethylamino)octadec-4-ene-1,3-diol in Lipid Signaling: A Technical Whitepaper

Introduction & Biochemical Identity In the complex landscape of lipid signaling, the balance between cell survival and apoptosis is tightly regulated by the "sphingolipid rheostat." At the heart of this regulatory networ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Identity

In the complex landscape of lipid signaling, the balance between cell survival and apoptosis is tightly regulated by the "sphingolipid rheostat." At the heart of this regulatory network is 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in biochemical literature as N,N-dimethylsphingosine (DMS) [1].

Structurally, DMS is an endogenous sphingoid base derived from the methylation of sphingosine[2]. By replacing the two primary amino hydrogens with methyl groups, the molecule loses its ability to be efficiently phosphorylated by Sphingosine Kinase (SphK), transforming it from a native substrate into a potent, competitive inhibitor[1]. As an application scientist, I frequently recommend DMS over other synthetic inhibitors because it provides a highly specific, endogenous-like mechanism to probe SphK activity without the off-target kinase inhibition commonly seen with broader lipid analogs.

Target Engagement: Resetting the Sphingolipid Rheostat

The primary mechanism of action of DMS is the competitive inhibition of SphK, the rate-limiting enzyme responsible for converting sphingosine into sphingosine-1-phosphate (S1P)[3].

The physiological implications of this inhibition are profound. S1P is a bioactive lipid second messenger that binds to G-protein coupled receptors (GPCRs) to promote cell survival, proliferation, and angiogenesis[4]. Conversely, its precursors—sphingosine and ceramide—are highly pro-apoptotic[4]. By competitively binding to the catalytic pocket of SphK (with an in vitro IC50 of approximately 5.0 μM), DMS prevents S1P formation[2]. This pharmacological blockade effectively "resets" the rheostat, driving intracellular ceramide accumulation and triggering apoptosis in various transformed cell lines[3].

Crucially, while unmodified sphingosine is known to broadly inhibit Protein Kinase C (PKC), DMS exhibits remarkable specificity: at concentrations that completely inhibit SphK, it has no effect on PKC activity or its membrane translocation[5].

Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK) SphK->S1P Catalyzes DMS DMS (Inhibitor) DMS->SphK Inhibits

DMS modulation of the sphingolipid rheostat via competitive inhibition of Sphingosine Kinase.

The Biphasic Paradox: Causality of Concentration

A critical pitfall in preclinical study design is treating DMS as a monolithic inhibitor. Field-proven experience and rigorous in vivo models demonstrate that DMS exhibits a highly dose-dependent, biphasic effect—particularly in cardiovascular models[2].

  • High-Dose Cytotoxicity (≥ 10 μM): At higher concentrations, DMS behaves as a classical SphK inhibitor. It decreases SphK activity, reduces cardiac function, abolishes ischemic preconditioning, and drives cellular apoptosis[2].

  • Low-Dose Cardioprotection (0.3 - 1.0 μM): Paradoxically, low-dose DMS protects murine hearts against ischemia/reperfusion injury[6]. The causality behind this lies in a secondary signaling loop: low-dose DMS induces the translocation and activation of PKCε, which subsequently interacts with and activates cytosolic SphK1[6]. This activates the PKCε-SphK-S1P-Akt survival pathway[6].

Furthermore, emerging lipidomics research indicates that DMS acts as an endogenous agonist for the Sigma-1 Receptor (S1R), dissociating S1R oligomers to active protomeric forms[7], and modulates 14-3-3 signaling proteins[8].

Quantitative Pharmacodynamics & Physicochemical Data

To ensure reproducible experimental design, researchers must account for the physicochemical constraints of DMS. Below is a synthesized data table for assay formulation.

ParameterValue / DescriptionExperimental Significance
Chemical Formula C20H41NO2Standardized molecular identity[9].
Molecular Weight 327.55 g/mol Essential for precise molarity calculations in micelle assays[9].
SphK IC50 (In vitro) ~5.0 μMBaseline for establishing competitive inhibition dosing[2].
Cardioprotective Dose 0.3 - 1.0 μMInduces paradoxical SphK activation via PKCε[6].
Cytotoxic Dose ≥ 10.0 μMDrives apoptosis via ceramide accumulation and SphK blockade[2].
Solubility (DMSO) ~30 mM (9.83 mg/mL)Requires careful titration. High DMSO vehicle concentrations can independently alter lipid raft dynamics[9].

Self-Validating Experimental Protocol: SphK Inhibition Assay

To evaluate the inhibitory efficacy of DMS, researchers cannot rely on simple aqueous assays due to the extreme hydrophobicity of sphingoid bases. The following protocol utilizes a mixed-micelle radiometric assay , which is the gold standard for maintaining lipid substrate bioavailability.

Causality & Assay Logic
  • Why use cytosolic fractions? SphK1 resides predominantly in the cytosol prior to agonist-induced membrane translocation. Isolating the cytosolic fraction prevents background noise from membrane-bound lipid phosphatases.

  • Why a mixed micelle system? Sphingosine will aggregate in aqueous buffers. Using Triton X-100 ensures the substrate is presented uniformly to the kinase, ensuring Michaelis-Menten kinetics are preserved.

  • Why acidic lipid extraction? S1P contains a polar phosphate group. Using HCl in the organic extraction protonates this group, forcing S1P into the chloroform phase rather than losing it in the aqueous wash.

Step-by-Step Methodology
  • Cytosolic Preparation: Lyse target cells (e.g., U937 or Swiss 3T3) in a homogenization buffer containing protease and phosphatase inhibitors. Centrifuge at 100,000 × g for 60 minutes at 4°C. Collect the supernatant (cytosolic fraction)[3].

  • Micelle Formulation: Prepare a substrate complex containing 50 μM sphingosine and 0.25% Triton X-100.

  • Inhibitor Titration: Pre-incubate the cytosolic extract with varying concentrations of DMS (0.1 μM to 20 μM) for 15 minutes at 37°C to allow competitive binding to the SphK active site.

  • Radiometric Kinase Reaction: Initiate the reaction by adding 1 mM ATP spiked with 10 μCi of[γ-32P]ATP and 10 mM MgCl2. Incubate for 30 minutes at 37°C.

  • Acidic Lipid Extraction: Terminate the reaction by adding 1.5 mL of Chloroform/Methanol/1N HCl (100:200:1, v/v/v). Vortex vigorously and centrifuge to separate phases. Extract the lower organic phase.

  • TLC & Autoradiography: Spot the organic phase onto a Silica Gel G60 TLC plate. Develop in Butanol/Ethanol/Acetic Acid/Water (80:20:10:20). Visualize and quantify the 32P-S1P band using a phosphorimager.

Workflow Prep 1. Cytosolic Fraction Prep (Isolate SphK from cell lysates) Incubate 2. Substrate Incubation (Sphingosine + ATP + [γ-32P]ATP) Prep->Incubate Extract 4. Acidic Lipid Extraction (Chloroform/Methanol/HCl) Incubate->Extract DMS_Treat 3. DMS Treatment (Add 0.1 - 20 μM DMS) DMS_Treat->Incubate Inhibits TLC 5. TLC & Autoradiography (Quantify 32P-S1P formation) Extract->TLC

Step-by-step experimental workflow for quantifying SphK inhibition by DMS using TLC.

References

  • Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism | Cardiovascular Research | Oxford Academic. 2

  • N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed.3

  • N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide | Biochemistry - ACS Publications. 5

  • Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed. 6

  • Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists - MDPI. 7

  • N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C... - ACS Publications. 10

  • N,N-Dimethylsphingosine | Sphingosine Kinase Inhibitors: Tocris Bioscience - R&D Systems. 9

  • Sphingolipid signaling in metabolic disorders - PMC - NIH. 4

  • The signal modulator protein 14-3-3 is a target of sphingosine- or N,N-dimethylsphingosine-dependent kinase in 3T3(A31) cells - PubMed. 8

  • (E)-(2S,3R)-2-Dimethylamino-octadec-4-ene-1,3-diol - PubChem. 11

  • Dimethylsphingosine | C20H41NO2 | CID 5282309 - PubChem - NIH.1

Sources

Exploratory

Role of 2-(dimethylamino)octadec-4-ene-1,3-diol in cellular apoptosis pathways

An In-depth Technical Guide to the Role of 2-(dimethylamino)octadec-4-ene-1,3-diol in Cellular Apoptosis Pathways For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Cell Death in Dise...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of 2-(dimethylamino)octadec-4-ene-1,3-diol in Cellular Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cell Death in Disease

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1][2] Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer, where cells evade apoptosis to achieve uncontrolled proliferation.[3] This has led to a significant focus on developing therapeutic strategies that can selectively induce apoptosis in diseased cells.

A pivotal class of signaling molecules in the regulation of apoptosis is the sphingolipids.[4][5][6] The balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," can determine a cell's fate.[4][5] An accumulation of intracellular ceramide is a potent trigger for apoptosis, making the modulation of its metabolism an attractive therapeutic target.[5][7]

Synthetic ceramide and sphingolipid analogs have emerged as a promising class of compounds that can mimic the pro-apoptotic effects of endogenous ceramide.[8][9][10][11] This guide focuses on a novel putative sphingolipid analog, 2-(dimethylamino)octadec-4-ene-1,3-diol , and delineates its anticipated role in cellular apoptosis pathways based on the established mechanisms of similar molecules. We will explore its potential mechanisms of action and provide detailed experimental protocols for its investigation as a pro-apoptotic agent.

Section 1: The Central Role of Ceramide in Apoptosis

Ceramide accumulation within a cell initiates a cascade of events that predominantly converge on the mitochondria, triggering the intrinsic pathway of apoptosis.[6][10] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[3][12]

Ceramide is believed to induce apoptosis through several interconnected mechanisms:

  • Direct Mitochondrial Effects: Ceramide can form channels in the outer mitochondrial membrane, leading to its permeabilization (MOMP).[7] This allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[7][10]

  • Regulation of Bcl-2 Family Proteins: Ceramide can modulate the activity of Bcl-2 family proteins, leading to a shift in the balance towards a pro-apoptotic state. This can involve the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members.[5][10]

  • Activation of Protein Phosphatases: Ceramide can activate protein phosphatases, such as PP1 and PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt, further promoting apoptosis.[5][7]

The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[13] This caspase cascade is responsible for the execution phase of apoptosis, characterized by DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[14]

cluster_0 Cellular Stress / Chemotherapeutic Agents cluster_1 Sphingolipid Metabolism cluster_2 Mitochondrial Pathway cluster_3 Execution Pathway Stress Cellular Stress Ceramide Ceramide Accumulation Stress->Ceramide Analog 2-(dimethylamino)octadec-4-ene-1,3-diol Analog->Ceramide Bax_Bak Bax/Bak Activation Ceramide->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytC Cytochrome c Release MOMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ceramide-Mediated Intrinsic Apoptosis Pathway.

Section 2: Postulated Mechanism of Action of 2-(dimethylamino)octadec-4-ene-1,3-diol

Based on the extensive research on ceramide and its synthetic analogs, we can postulate the pro-apoptotic mechanism of 2-(dimethylamino)octadec-4-ene-1,3-diol. As a sphingolipid-like molecule, it is likely to induce apoptosis by increasing intracellular ceramide levels or by directly mimicking the actions of ceramide.

The primary anticipated mechanisms include:

  • Inhibition of Ceramide Metabolism: Many synthetic sphingolipid analogs function by inhibiting enzymes that catabolize ceramide, such as ceramidases or sphingomyelin synthase.[8][11][15] By blocking these pathways, 2-(dimethylamino)octadec-4-ene-1,3-diol could lead to an accumulation of endogenous ceramide, thereby triggering apoptosis.

  • Direct Activation of the Mitochondrial Pathway: The compound may directly interact with mitochondrial membranes, causing permeabilization and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[10]

  • Modulation of Bcl-2 Family Proteins: It is plausible that 2-(dimethylamino)octadec-4-ene-1,3-diol could alter the expression or activity of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which is a key determinant of apoptotic susceptibility.[10][12]

  • Activation of the Caspase Cascade: The culmination of the above events would be the activation of the caspase cascade, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[15][16]

Section 3: Experimental Protocols for Characterization

To investigate the pro-apoptotic activity of 2-(dimethylamino)octadec-4-ene-1,3-diol, a series of in vitro assays are recommended. The following protocols provide a comprehensive framework for characterizing its effects on cancer cell lines.

Start Start: Treat Cancer Cells with 2-(dimethylamino)octadec-4-ene-1,3-diol Viability Cell Viability Assay (MTT/ATP) Start->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis_Detection Apoptosis Detection Assays IC50->Apoptosis_Detection Mechanism Mechanistic Studies IC50->Mechanism Annexin_V Annexin V / PI Staining (Flow Cytometry) Apoptosis_Detection->Annexin_V TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Detection->TUNEL End End: Characterize Pro-Apoptotic Activity and Mechanism Annexin_V->End TUNEL->End Western_Blot Western Blotting (Bcl-2, Caspases, PARP) Mechanism->Western_Blot MMP Mitochondrial Membrane Potential Assay Mechanism->MMP Caspase_Activity Caspase Activity Assay Mechanism->Caspase_Activity Western_Blot->End MMP->End Caspase_Activity->End

Experimental Workflow for Investigating a Novel Pro-Apoptotic Compound.

Cell Viability Assay (MTT or Luminescent ATP Assay)

This initial assay determines the concentration-dependent cytotoxicity of the compound.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(dimethylamino)octadec-4-ene-1,3-diol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Compound Concentration (µM)% Cell Viability (48h)
Vehicle Control100 ± 5.2
192 ± 4.8
575 ± 6.1
1051 ± 3.9
2528 ± 4.5
5012 ± 2.7

Table 1: Example cell viability data for a hypothetical compound.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound (IC50)45.8 ± 3.528.7 ± 2.922.3 ± 2.43.2 ± 1.1
Positive Control30.1 ± 4.235.6 ± 3.830.5 ± 3.13.8 ± 1.5

Table 2: Example apoptosis data from Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[18][20]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay directly measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[19][20][21]

Protocol:

  • Cell Lysis: Treat and harvest cells as previously described and lyse them to release cellular contents.

  • Assay Reaction: Add a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysates.

  • Measurement: Incubate the reaction and measure the fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to the vehicle control.

Conclusion and Future Directions

The structural characteristics of 2-(dimethylamino)octadec-4-ene-1,3-diol strongly suggest its potential as a pro-apoptotic agent, likely acting as a ceramide analog. The experimental framework provided in this guide offers a robust approach to validating this hypothesis and elucidating its specific mechanism of action.

Future research should focus on:

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of 2-(dimethylamino)octadec-4-ene-1,3-diol in animal models of cancer.[11][15]

  • Enzymatic assays: Directly testing the inhibitory effects of the compound on ceramidases and other enzymes involved in sphingolipid metabolism.

  • Combination therapies: Investigating potential synergistic effects when combined with conventional chemotherapeutic agents.[22]

A thorough understanding of how novel sphingolipid analogs like 2-(dimethylamino)octadec-4-ene-1,3-diol manipulate cellular apoptosis pathways will be critical for the development of new and more effective cancer therapies.

References

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  • Kusumoto, K-i., & Ishikawa, T. (2010). Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells. Journal of Controlled Release, 147(2), 279-284. [Link]

  • Sommer, B., et al. (2006). The antiwrinkle effect of topical concentrated 2-dimethylaminoethanol involves a vacuolar cytopathology. British Journal of Dermatology, 154(6), 1098-1105. [Link]

  • Mattar, E., et al. (2021). Antibacterial and antioxidant bio-based networks derived from eugenol using photo-activated thiol-ene reaction. Polymer Chemistry, 12(35), 4995-5006. [Link]

Sources

Foundational

In vitro biological activity of 2-(dimethylamino)octadec-4-ene-1,3-diol

Title: In Vitro Biological Activity of 2-(dimethylamino)octadec-4-ene-1,3-diol: A Technical Guide to Sphingosine Kinase Inhibition Executive Summary In the landscape of lipid biochemistry and targeted oncology, 2-(dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Activity of 2-(dimethylamino)octadec-4-ene-1,3-diol: A Technical Guide to Sphingosine Kinase Inhibition

Executive Summary

In the landscape of lipid biochemistry and targeted oncology, 2-(dimethylamino)octadec-4-ene-1,3-diol —structurally defined as (E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol and widely recognized as D-erythro-N,N-dimethylsphingosine (DMS) —serves as a critical pharmacological tool[1]. As an endogenous sphingolipid metabolite, DMS is primarily utilized by researchers and drug development professionals as a potent, competitive inhibitor of [2]. By effectively blocking SphK, DMS modulates the intracellular lipid balance, making it a highly effective agent for inducing apoptosis in multidrug-resistant cancer cell lines and suppressing vascular hyperplasia[3],[4].

Mechanistic Grounding: Modulating the Sphingolipid Rheostat

To utilize DMS effectively in assay design, one must understand the causality behind its biological effects. Cellular survival is heavily dictated by the "sphingolipid rheostat," a dynamic balance between two opposing classes of bioactive lipids:

  • Ceramide & Sphingosine: Accumulation of these lipids triggers growth arrest and is profoundly pro-apoptotic[3].

  • Sphingosine-1-Phosphate (S1P): A potent lipid second messenger that promotes cellular survival, proliferation, and angiogenesis[2].

SphK is the critical enzyme responsible for phosphorylating sphingosine to generate S1P[2]. DMS acts as a competitive inhibitor at the sphingosine-binding site of SphK[2]. By preventing the formation of S1P, DMS forces an intracellular accumulation of ceramide, effectively resetting the rheostat to trigger programmed cell death[2].

Rheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) SphK->S1P Phosphorylation DMS N,N-dimethylsphingosine (DMS) DMS->SphK Competitive Inhibition

Fig 1: DMS modulates the sphingolipid rheostat by competitively inhibiting SphK.

Quantitative In Vitro Biological Activities

To facilitate robust experimental design, the following table synthesizes the validated in vitro activities of DMS across various cellular models.

Biological ActivityCellular System / ModelKey Quantitative MetricRef
SphK Inhibition U937, Swiss 3T3, PC12 CytosolIC50 ≈ 5 µM; Maximal inhibition at 20–25 µM[2]
Apoptosis Induction HL60, U937, CMK-7 (Leukemia)>90% apoptosis at 20 µM (6 hr exposure)[5]
Apoptosis Induction KB-3-1 (Epidermoid Carcinoma)Significant apoptosis observed at 15 µM[3]
VSMC Anti-proliferation Porcine Vascular Smooth MuscleIC50 = 12 ± 6 µM (Reduction in DNA synthesis)[4]
Platelet Aggregation Human PlateletsBlocks S1P release and autocrine stimulation[6]

Scientific Caveat (Assay Specificity): Early literature hypothesized that DMS might induce apoptosis by inhibiting Protein Kinase C (PKC). However, rigorous cellular assays have demonstrated that at concentrations effectively inhibiting SphK (e.g., 5–20 µM), or its membrane translocation in intact cells[2]. Researchers must design their controls with this target specificity in mind.

Experimental Methodologies: Self-Validating Protocols

When evaluating lipid kinase inhibitors, a self-validating system requires measuring both the depletion of the substrate and the absence of the product. The following protocols outline robust in vitro workflows for DMS activity.

Protocol 1: In Vitro Sphingosine Kinase Inhibition Assay

Rationale: Utilizing cytosolic extracts ensures the enzyme is in a physiologically relevant state while removing membrane-bound confounding factors.

  • Application Scientist's Note: Sphingolipids are highly hydrophobic and prone to adhering to plasticware. Always deliver sphingosine and DMS as a complex with fatty-acid-free Bovine Serum Albumin (BSA) and utilize siliconized glass tubes during the reaction assembly to prevent artificial loss of the substrate[2].

  • Lysate Preparation: Lyse target cells (e.g., U937 or PC12) in a buffer containing 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β -mercaptoethanol, 1 mM EDTA, and protease inhibitors. Centrifuge at 100,000 × g for 60 min to isolate the cytosolic fraction[2].

  • Reaction Assembly: In a siliconized glass tube, combine 20 µg of cytosolic protein, 50 µM sphingosine (delivered in a 4 mg/mL BSA complex), and varying concentrations of DMS (0 to 50 µM)[2].

  • Initiation: Start the reaction by adding 1 mM ATP containing [ γ

    32 P]ATP (10 µCi) and 10 mM MgCl 2​ [2].
  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 20 µL of 1 N HCl, followed immediately by 800 µL of Chloroform/Methanol/HCl (100:200:1, v/v). Add 250 µL of chloroform and 250 µL of 2 M KCl to force phase separation[2].

  • Quantification: Resolve the organic phase using Thin Layer Chromatography (TLC) on silica gel G60 plates (solvent system: 1-butanol/ethanol/acetic acid/water, 80:20:10:20). Quantify the 32 P-S1P spots via autoradiography and liquid scintillation counting[2].

Protocol Step1 1. Cell Lysate Preparation (Isolate cytosolic fraction at 100,000 x g) Step2 2. Kinase Reaction Assembly (Add[γ-32P]ATP, Sphingosine-BSA, DMS) Step1->Step2 Step3 3. Incubation (37°C for 30 mins in siliconized tubes) Step2->Step3 Step4 4. Reaction Termination & Extraction (Add HCl & Chloroform/Methanol) Step3->Step4 Step5 5. TLC Separation & Quantification (Resolve organic phase, Liquid Scintillation) Step4->Step5

Fig 2: Step-by-step workflow for in vitro SphK activity and inhibition assay.

Protocol 2: Cellular Apoptosis Validation (Flow Cytometry)

Rationale: To confirm that the biochemical inhibition of SphK translates to the expected biological phenotype (apoptosis) without causing non-specific necrotic toxicity.

  • Cell Culture: Seed human leukemic cells (HL60 or U937) at 5×105 cells/mL in RPMI 1640 medium. Note: Serum-free conditions enhance the sensitivity of the assay[5].

  • DMS Treatment: Treat cells with vehicle (control), 10 µM, 15 µM, and 20 µM DMS for 6 to 18 hours[5],[3].

  • Staining: Harvest cells, wash twice with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analysis: Analyze via flow cytometry. DMS-induced apoptosis will present as a distinct Annexin V-positive / PI-negative population, validating the rheostat shift toward programmed cell death[5].

References

  • Sweeney EA, Sakakura C, Shirahama T, Masamune A, Ohta H, Hakomori S, Igarashi Y. "Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines." International Journal of Cancer. 1996. URL: [Link]

  • Edsall LC, Pirianov G, Spiegel S. "N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide." Biochemistry. 1998. URL: [Link]

  • Roviezzo F, Di Lorenzo A, Bucci M, Brancaleone V, Vellecco V, De Nardo M, De Tollis M, Snead AN, Cirino G, D'Agostino B. "The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia." British Journal of Pharmacology. 2010. URL: [Link]

  • Yatomi Y, Ruan F, Megidish T, Toyokuni T, Hakomori S, Igarashi Y. "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets." Biochemistry. 1996. URL: [Link]

  • Shirahama T, Sweeney EA, Sakakura C, Singhal AK, Nishiyama K, Akiyama S, Hakomori S, Igarashi Y. "In Vitro and in Vivo Induction of Apoptosis by Sphingosine and N,N-Dimethylsphingosine in Human Epidermoid Carcinoma KB-3-1 and Its Multidrug-resistant Cells." Cancer Research. 1997. URL: [Link]

  • French KJ, Schrecengost RS, Lee BD, Zhuang Y, Smith SN, Eberly JL, Yun JK, Smith CD. "Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase." Cancer Research. 2003. URL: [Link]

  • PubChem. "Dimethylsphingosine | C20H41NO2 | CID 5282309." National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

Pharmacokinetics of 2-(dimethylamino)octadec-4-ene-1,3-diol in mammalian models

An In-Depth Technical Guide to the Pharmacokinetics of 2-(dimethylamino)octadec-4-ene-1,3-diol in Mammalian Models Executive Summary The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in lipido...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-(dimethylamino)octadec-4-ene-1,3-diol in Mammalian Models

Executive Summary

The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in lipidomics as N,N-dimethylsphingosine (DMS) , is a highly bioactive endogenous sphingolipid[1]. In mammalian models, DMS functions as a potent, competitive inhibitor of sphingosine kinase (SphK), particularly the SphK1 isoform[2]. By blocking the phosphorylation of sphingosine, DMS directly modulates the "sphingolipid rheostat," a critical signaling axis that dictates cellular fate by balancing pro-apoptotic ceramide/sphingosine against pro-survival sphingosine-1-phosphate (S1P)[3].

Understanding the pharmacokinetics (PK) of DMS is notoriously complex. Because it is an endogenous metabolite—often upregulated by oligodendrocytes during neuroinflammation[4]—differentiating exogenous drug administration from baseline endogenous production requires highly specific analytical workflows. This whitepaper provides a comprehensive framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of DMS, detailing self-validating LC-MS/MS methodologies necessary for accurate quantification.

Pharmacodynamic Context: The Sphingolipid Rheostat

To contextualize the pharmacokinetic requirements of DMS, one must first understand its target engagement. DMS competes with endogenous sphingosine at the ATP-binding pocket of SphK1 (K_i ≈ 5 μM)[5]. Rapid systemic clearance of DMS directly correlates with a rapid rebound in circulating S1P levels, necessitating precise temporal monitoring during in vivo PK studies[6].

SphingolipidRheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Catalyzed by SphK SphK Sphingosine Kinase 1/2 SphK->Sphingosine DMS 2-(dimethylamino)octadec-4-ene-1,3-diol (DMS) DMS->SphK Competitive Inhibition

Fig 1: DMS modulates the sphingolipid rheostat via competitive inhibition of Sphingosine Kinase.

Physicochemical and Pharmacokinetic Profile

The aliphatic octadec-4-ene chain of DMS renders it highly lipophilic, resulting in extensive tissue partitioning but poor aqueous solubility. Consequently, its in vivo PK profile is characterized by a high volume of distribution (Vd) and rapid hepatic metabolism.

Table 1: Quantitative PK & Physicochemical Parameters of DMS

ParameterValue / CharacteristicBiological & Translational Significance
Molecular Formula C20H41NO2Standard sphingoid base backbone with N,N-dimethylation[1].
Molecular Weight 327.55 g/mol Small molecule size allows for rapid membrane diffusion and blood-brain barrier (BBB) penetration.
In vitro Potency (K_i) ~5 μM (SphK1)Requires relatively high local tissue concentrations to achieve sustained competitive inhibition[5].
Plasma Half-Life (t_1/2) < 1 hour (Rodent models)Rapid systemic clearance via hepatic first-pass metabolism. Sustained efficacy often requires continuous infusion or liposomal formulation[6].
Volume of Distribution (Vd) HighExtensive partitioning into lipid-rich tissues (e.g., adipose, CNS myelin) due to high lipophilicity.

Analytical Methodologies: Self-Validating LC-MS/MS Profiling

Quantifying DMS in mammalian matrices (plasma, brain tissue, liver) is analytically challenging because it is isobaric with other lipid species, such as specific saturated sphingosines[7]. To prevent false quantification, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow operating in Multiple Reaction Monitoring (MRM) mode is strictly required.

PK_Workflow Sample 1. Plasma/Tissue Spike with C17-Sph Extraction 2. MTBE Lipid Extraction Sample->Extraction LC 3. RP-UHPLC Gradient Elution Extraction->LC MS 4. ESI-MS/MS MRM Mode LC->MS Data 5. PK Parameter Derivation MS->Data

Fig 2: Validated LC-MS/MS workflow for quantifying DMS pharmacokinetics in mammalian matrices.

Step-by-Step Protocol: DMS Extraction and Quantification

This protocol is designed as a self-validating system . By utilizing a non-mammalian internal standard and surrogate matrix calibration, the workflow intrinsically corrects for matrix effects, extraction losses, and endogenous baseline interference.

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 50 μL of mammalian plasma (or homogenized tissue). Spike with 10 μL of 1 μM C17-sphingosine (Internal Standard, IS).

  • Causality: C17-sphingosine is an unnatural lipid in mammals. Because its ionization efficiency in Electrospray Ionization (ESI) perfectly mirrors DMS, it acts as an internal self-check. Any ion suppression caused by the biological matrix will affect the IS and DMS equally, allowing the ratio to remain constant and ensuring absolute quantitative accuracy[8].

Step 2: Lipid Extraction via MTBE Method

  • Action: Add 200 μL of methanol, vortex for 30 seconds. Add 1 mL of Methyl tert-butyl ether (MTBE), incubate at room temperature for 15 minutes on a shaker. Add 250 μL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.

  • Causality: The MTBE extraction is chosen over the traditional Folch (chloroform) method because the lipid-rich organic layer forms at the top of the vial. This prevents the pipette tip from passing through the proteinaceous interphase during collection, drastically reducing column-clogging protein contamination and improving assay reproducibility.

Step 3: Chromatographic Separation (RP-UHPLC)

  • Action: Transfer the upper organic phase, dry under nitrogen, and reconstitute in 100 μL of Methanol. Inject 5 μL onto a C18 reverse-phase column (e.g., 1.7 μm, 2.1 x 50 mm).

  • Mobile Phases: Phase A (Water + 0.1% formic acid + 5 mM ammonium formate); Phase B (Methanol + 0.1% formic acid + 5 mM ammonium formate).

  • Causality: The addition of ammonium formate is critical. It acts as a buffer that improves the peak shape of the tertiary amine in DMS and heavily promotes the formation of the [M+H]+ precursor ion, maximizing the sensitivity of the assay.

Step 4: ESI-MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in positive ESI mode. Set the MRM transition for DMS to m/z 328.3 → 310.3 (representing the precursor ion and the subsequent loss of a water molecule). Set the IS transition to m/z 286.3 → 268.3[7].

  • Causality: Using MRM filters out isobaric lipid noise. Even if another lipid shares the 328.3 mass, it is highly improbable it will fragment identically to yield the 310.3 product ion at the exact same chromatographic retention time.

Step 5: Surrogate Matrix Calibration (Self-Validation Check)

  • Action: Because DMS is endogenous, construct the calibration curve (1 ng/mL to 1000 ng/mL) in a surrogate matrix (4% Bovine Serum Albumin in PBS) rather than blank plasma.

  • Causality: True "blank" mammalian plasma does not exist for DMS. Using a surrogate matrix ensures that the Lower Limit of Quantification (LLOQ) is accurately defined without baseline interference, validating the precision of the lower-end PK tail during elimination phase tracking.

Translational Implications in Drug Development

The pharmacokinetic reality of DMS presents specific challenges for clinical translation. While its ability to inhibit SphK1 and induce apoptosis in hyperproliferative cells is well-documented[3], its rapid clearance (t_1/2 < 1 hour) limits its utility as a systemic monotherapy[6].

Furthermore, because DMS acts as a competitive inhibitor, the intracellular accumulation of its substrate (sphingosine) can eventually outcompete the drug if therapeutic concentrations are not maintained. Future drug development efforts focusing on the DMS scaffold must prioritize structural modifications—such as fluorination or the introduction of sterically hindered amide bonds—to reduce hepatic degradation, or employ nanoparticle-based lipid delivery systems to extend its circulation half-life and improve tumor-site bioavailability.

References

  • Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism | Cardiovascular Research | Oxford Academic. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_bmykn975D1TBXkHUMIwlMT8cVeQYW7oGg4zSM_nuclaYbSOAqTuj7p24vuOM77_setMPVNnHWPESHuTj5leFsj-DvBzztb4SiiyaXibzmkZobkBY7OEc0ZvwstdHMWEDtb919Nzsc7gj2bz2-LBuOjFWwMkZCk-7]
  • Dimethylsphingosine | C20H41NO2 | CID 5282309 - PubChem - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-N-4KedmxXFHn3szAxnQPqfjrOTtDPDHCu2zGGLXKKmrXeuNEPI8Z4c3f9FvjrwqCfvLo3YUY1TSYbKTMaLInzndcACX0tKffNf10orgx7HBp-SMTE0e3O7SY3on_d7xM0DWvWO2fQhKmiX0=]
  • Drugging Sphingosine Kinases - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrv37CFqM32f5KcMlc5-X_uAJgqDbr6m0gm5eiSQcNc022t7dkmVgS1o2RMxl842kJurpjnZNv0SlIgPWsuKXukSFz3n8huyIXjwWFJuXEClisLlphoYcpHlj6a_2DfYB62_A8yg0Ash9DcfU=]
  • Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - Frontiers. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-5OAtbLC_CcONAZyZYK5Tx6_T4JF4kAXWUyaTGSPSBPvUCfQtp5m9PzLj1mBwuCWDF-9uEupnE9J_n3PVRNjDw1cMz9Yp-TgxwrktxwQ42djwEdQiIRsi6SfSgH_Ps-V_w01UMdkpNGKKVHjnQRh7RXtmkN1OjZ_XCCzxWJap3e_Gh8LKl5GZ_u1X-4WsniLadSCJ]
  • Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. scripps.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNBurvVoX1a0-94CE_JYV-6GS8cPc3751J0na3f5USPXcOFzQcXXVEBW1qowlY4iu5ruMVkMfalwTkdgt_MIdalZ0kYmtV8xhexBC2it1gpXFSBdM2vdpcbNI0rt4sL_Z3DbjLQc2Y7jgeaonuukVbKhuRI8r01qAgnKU6mFTUzloN96t_nTru6A==]
  • Inflammation triggers production of dimethylsphingosine from oligodendrocytes. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuTwPoGKMCU83RA_GxY7jrcHOgXdIuAhHCg8ChPnx3pxHngrmxp6TqLHzGiz1KFS8wdjurs8g1sMfB164xV0tbd98bY96JmRAe9ovrxiikPRee6j0ENHB8hHxcgSz7Y-x6Xv8PBri1VzEXcTTr3n7eY7-rRe2mb8MT5fHqVzbqI0EfvF8_BDpvpHNuAMCVtQwe8XBxlTCiXsq--VjQM_nztpbrG6J7vUZMy_0XWgkCIAKiDSTvEsmKIXzwcw==]
  • SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkka_4QLJM7GYoQs5URLPoYWHh7Zardw8Ux9I5bQlhbpu9-jsGg9fzwhSVE-dktxvSI7rbyiqgw7NjdqSUPOYpUnzigymQimjFzPUZ9gHSbuaKzPZTyNjD1VQRILvwNfyTqK9gcDnFzapMnyY=]
  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnxlRBiuMMiA-4y-z2GiBjmHFtWNjkmBbUMhdgJ4QX5RqWb99QWRD_bnY6tUSGthBIAufDtgF5ZFBLTnhIaNY63sPf4ThwwkokGbFURsM-qTdwWBgdI63_f-0dYPo_j8mtakQmEMJHiE9NBDk=]

Sources

Foundational

Biosynthesis, Metabolism, and Pharmacological Profiling of N,N-Dimethylsphingosine[2-(dimethylamino)octadec-4-ene-1,3-diol]

Executive Summary N,N-Dimethylsphingosine (DMS), chemically designated as (2S,3R,4E)-2-(dimethylamino)octadec-4-ene-1,3-diol, is an endogenous bioactive sphingolipid that acts as a critical node in cellular signaling. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethylsphingosine (DMS), chemically designated as (2S,3R,4E)-2-(dimethylamino)octadec-4-ene-1,3-diol, is an endogenous bioactive sphingolipid that acts as a critical node in cellular signaling. Unlike its structural analogs, DMS functions as a highly specific, competitive inhibitor of sphingosine kinase (SphK), directly modulating the "sphingolipid rheostat." This technical whitepaper details the biosynthetic origins, metabolic fate, and pharmacological significance of DMS, providing field-proven, self-validating methodologies for its isolation and quantification in complex biological matrices.

Biosynthetic Precursors and Enzymatic Pathways

Sphingolipids are dynamic signaling molecules whose synthesis is tightly regulated. The biosynthesis of DMS represents a critical branching point in sphingolipid metabolism, diverting the lipid pool away from pro-survival pathways.

  • Precursor Generation: The pathway initiates with the hydrolysis of ceramide by the enzyme ceramidase, yielding the primary backbone, sphingosine (SPH).

  • N-Methylation: SPH undergoes sequential N-methylation catalyzed by an endogenous, membrane-associated enzyme known as sphingosine N-methyltransferase[1]. This enzyme utilizes S-adenosylmethionine (SAM) as the universal methyl donor. The stereospecificity of this reaction heavily favors the naturally occurring D-erythro isomer of sphingosine.

Biosynthesis Cer Ceramide Sph Sphingosine (SPH) Cer->Sph Ceramidase DMS N,N-Dimethylsphingosine (DMS) Sph->DMS Sphingosine N-methyltransferase SAH S-adenosylhomocysteine (SAH) DMS->SAH Byproduct SAM S-adenosylmethionine (SAM) SAM->DMS Methyl donor

Caption: Biosynthetic pathway of N,N-dimethylsphingosine from ceramide via sphingosine N-methyltransferase.

Metabolites and Catabolic Fate

While DMS is primarily recognized as an enzymatic inhibitor, it is also a substrate for further metabolic processing, albeit at a much slower rate than unmethylated sphingosine.

  • Phosphorylation: In specific cellular contexts, such as within human platelets, DMS can be weakly phosphorylated by kinases to form N,N-dimethylsphingosine-1-phosphate (DMS-1-P)[2]. Although DMS is a potent inhibitor of SphK, the trace amounts of DMS-1-P generated are biologically active and can independently stimulate platelet activation.

  • Degradation: The terminal catabolic degradation of DMS remains partially uncharacterized but is hypothesized to undergo either slow demethylation back to SPH or direct cleavage by lyase enzymes similar to the degradation of S1P.

Biological Role: Modulating the Sphingolipid Rheostat

The "Sphingolipid Rheostat" dictates cell fate by balancing the pro-apoptotic effects of ceramide and sphingosine against the pro-survival, proliferative effects of sphingosine-1-phosphate (S1P).

  • Sphingosine Kinase Inhibition: DMS acts as a highly specific, competitive inhibitor of SphK[3]. By physically occupying the active site of SphK, DMS blocks the conversion of SPH to S1P, effectively shifting the rheostat toward apoptosis and cell cycle arrest.

  • Neuropathic Pain Pathology: Advanced untargeted metabolomics have implicated endogenous DMS in chronic neuropathic pain. Following peripheral nerve injury, elevated levels of DMS in the dorsal horn of the spinal cord induce severe mechanical allodynia. This is mediated by the activation of astrocyte networks and TRPM3 ion channels[4].

Rheostat Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Pro-apoptotic) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Phosphorylation SphK Sphingosine Kinase (SphK) SphK->Sph Catalyzes DMS N,N-Dimethylsphingosine (DMS) DMS->SphK Competitive Inhibition

Caption: Modulation of the sphingolipid rheostat by DMS through competitive inhibition of sphingosine kinase.

Quantitative Data Summary

The following table summarizes the key biochemical parameters and physiological impacts of DMS compared to its precursor and primary metabolic counterparts.

CompoundBiological RoleKey Target / AffinityPhysiological Effect
N,N-Dimethylsphingosine (DMS) Endogenous SphK InhibitorSphK (IC50 ~ 5.0 μM)Induces apoptosis; mechanical allodynia
Sphingosine (SPH) Central lipid precursorSphK (Substrate)Pro-apoptotic; TRPM3 agonist
Sphingosine-1-Phosphate (S1P) Bioactive lipid mediatorS1PR1-5 (Kd ~ low nM)Cell survival, proliferation, migration
DMS-1-Phosphate (DMS-1-P) Trace metabolitePlatelet receptorsPlatelet activation

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation steps, including the use of internal standards and carrier proteins to mitigate the lipophilic nature of sphingolipids.

Protocol 1: In Vitro Sphingosine Kinase Inhibition Assay

Causality Check: Sphingosine is highly lipophilic and tends to adhere to plasticware. Using a Bovine Serum Albumin (BSA)-complexed substrate ensures the lipid remains in the aqueous phase and is fully accessible to the enzyme, preventing false-negative inhibition results.

  • Enzyme Preparation: Isolate the cytosolic fraction from U937 cells or utilize recombinant human SphK1.

  • Substrate Complexation: Prepare a 1 mM stock of D-erythro-sphingosine in 4 mg/mL fatty acid-free BSA to form a stable lipid-protein complex.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 μg of enzyme protein, 10 μM sphingosine-BSA complex, and assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add DMS (dissolved in DMSO) at final concentrations ranging from 0.1 μM to 50 μM.

    • Validation Step: Include a vehicle-only control (DMSO) to establish baseline uninhibited kinase activity, and a heat-denatured enzyme control to subtract background noise.

  • Initiation & Incubation: Initiate the reaction by adding 1 mM [γ-32P]ATP (1 μCi/tube). Incubate at 37°C for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 800 μL of Chloroform/Methanol/1M HCl (100:200:1 v/v/v). Add 250 μL of Chloroform and 250 μL of 2M KCl to force phase separation. Centrifuge at 10,000 x g for 5 minutes.

  • Quantification: Extract the lower organic phase, dry under N2 gas, and resolve via Silica Gel TLC using 1-butanol/ethanol/acetic acid/water (80:20:10:20). Quantify the [32P]S1P band via autoradiography and liquid scintillation counting[5].

Protocol 2: LC-MS/MS Quantification of DMS in Neural Tissue

Causality Check: Endogenous DMS exists in trace amounts (fmol/mg tissue) alongside highly abundant structural lipids. Liquid-liquid extraction combined with Multiple Reaction Monitoring (MRM) is required to isolate the signal from matrix suppression.

  • Tissue Homogenization: Flash-freeze spinal cord tissue in liquid nitrogen. Homogenize in 1 mL of Methanol/Chloroform (2:1 v/v).

  • Internal Standard Spiking: Spike the homogenate with 50 pmol of C17-Sphingosine (an unnatural chain length lipid).

    • Validation Step: The C17-Sphingosine standard accounts for extraction losses and ionization variance during mass spectrometry.

  • Lipid Extraction: Add 0.3 mL of LC-MS grade water, vortex for 1 minute, and centrifuge at 15,000 x g for 10 minutes at 4°C. Carefully collect the lower organic phase.

  • Evaporation: Dry the extract under a gentle stream of nitrogen gas. Reconstitute in 100 μL of Methanol containing 0.1% Formic Acid.

  • LC Separation: Inject 10 μL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for DMS: m/z 328.3 → 310.3 (corresponding to the loss of water from the protonated molecular ion). Monitor m/z 300.3 → 282.3 for the C17-Sphingosine internal standard.

References

  • Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide. Biochemistry. 3

  • Yatomi, Y., et al. (1996). N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Biochemistry. 5

  • Yamamura, S., et al. (1997). N,N-dimethylsphingosine phosphorylation in human platelets. PubMed (NIH).2

  • Igarashi, Y., & Hakomori, S. (1989). Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain. Biochemical and Biophysical Research Communications. 1

  • Patti, G. J., et al. (2012). Metabolomics implicates altered sphingolipids in chronic pain of neuropathic origin. Nature Chemical Biology. 4

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-(dimethylamino)octadec-4-ene-1,3-diol in cell culture media

Topic: Protocol for Dissolving 2-(dimethylamino)octadec-4-ene-1,3-diol in Cell Culture Media Authored by: Gemini, Senior Application Scientist Introduction: Understanding the Challenge 2-(dimethylamino)octadec-4-ene-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Dissolving 2-(dimethylamino)octadec-4-ene-1,3-diol in Cell Culture Media

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Challenge

2-(dimethylamino)octadec-4-ene-1,3-diol is a cationic amphiphilic molecule, a structural class pivotal in advanced drug and gene delivery systems. Its architecture comprises two key domains:

  • A hydrophilic cationic headgroup : Containing a tertiary dimethylamino group and two hydroxyl moieties. At physiological pH, the amino group becomes protonated, conferring a positive charge.

  • A lipophilic hydrocarbon tail : An 18-carbon chain that is highly insoluble in aqueous environments.

This dual nature—termed amphiphilicity—makes direct dissolution in aqueous cell culture media a significant challenge. Such molecules preferentially self-assemble into higher-order structures like micelles or aggregates to minimize the energetically unfavorable interaction between their hydrophobic tails and water. Furthermore, the positive charge can lead to non-specific interactions with negatively charged components in culture media, such as serum proteins and phosphate ions, potentially causing precipitation and loss of bioactivity.[1][2][3]

This document provides a scientifically-grounded, step-by-step protocol for the effective solubilization of 2-(dimethylamino)octadec-4-ene-1,3-diol, ensuring solution stability and maximizing reproducibility in cell-based assays.

Core Principles for Solubilization

The successful preparation of a homogenous, biologically active solution of this compound hinges on a two-step solvent-exchange strategy.

  • Principle 1: Initial Dissolution in an Organic Solvent. A primary stock solution must be prepared in a water-miscible organic solvent capable of fully solvating the lipophilic tail. Ethanol and Dimethyl Sulfoxide (DMSO) are standard choices. Ethanol is often preferred due to its lower cellular toxicity at working concentrations.[4] DMSO is a more potent solvent but must be used with caution, as final concentrations above 0.5% can induce cellular stress and differentiation.[5][6][7]

  • Principle 2: Controlled Dilution into Aqueous Media. The dilution of the organic stock into the aqueous cell culture medium is the most critical step where precipitation, known as the 'Uso effect', can occur.[8] This happens when the compound rapidly leaves the soluble organic environment for the non-soluble aqueous one. To prevent this, the protocol must facilitate rapid and uniform dispersion, minimizing the formation of localized high concentrations that favor aggregation.

  • Principle 3: Leveraging Serum Proteins. For applications using serum-containing media, serum proteins like albumin can act as natural carriers for lipophilic molecules, significantly enhancing their stability and solubility in the medium.[1][5][8] The protocol can be adapted to leverage this interaction for more robust preparations.

Materials and Equipment

Reagents
  • 2-(dimethylamino)octadec-4-ene-1,3-diol (powder form)

  • Ethanol, 200 Proof (100%), anhydrous, molecular biology grade

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Complete Cell Culture Medium (e.g., DMEM, RPMI-1640), with and without Fetal Bovine Serum (FBS)

  • Fetal Bovine Serum (FBS), heat-inactivated

Equipment
  • Class II Biological Safety Cabinet (BSC)

  • 37°C water bath or incubator

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile, amber or light-blocking 1.5 mL microcentrifuge tubes

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated p10, p200, and p1000 micropipettes with sterile, low-retention tips

  • 0.22 µm sterile syringe filters (PTFE for organic solvents, PES or PVDF for aqueous solutions)

Experimental Protocols

This section details the essential workflows for preparing and validating solutions of 2-(dimethylamino)octadec-4-ene-1,3-diol.

Diagram: Overall Experimental Workflow

cluster_prep Phase 1: Stock Solution Preparation cluster_working Phase 2: Working Solution Preparation cluster_app Phase 3: Cell Application compound Weigh Compound dissolve Dissolve in Organic Solvent (e.g., 100% Ethanol) compound->dissolve qc1 QC Check: Visual Clarity dissolve->qc1 filter_sterilize Sterile Filter (0.22 µm PTFE) qc1->filter_sterilize aliquot Aliquot & Store (-20°C or -80°C) filter_sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Medium (Rapid Dispersion) thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute qc2 QC Check: Clarity & Microscopy dilute->qc2 treat Treat Cells qc2->treat control Prepare Vehicle Control control->treat assay Perform Assay treat->assay

Caption: General workflow from solid compound to cell-based assay.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in Ethanol

This protocol creates a concentrated, sterile stock solution that serves as the foundation for all subsequent dilutions.

  • Calculation: The molecular weight of 2-(dimethylamino)octadec-4-ene-1,3-diol is 327.6 g/mol .[9] To prepare a 10 mM stock solution, you will need 3.276 mg per 1 mL of solvent.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out the required mass of the compound (e.g., 3.276 mg for 1 mL or 16.38 mg for 5 mL). Perform this in a chemical fume hood or on a balance with appropriate safety precautions.

  • Dissolution: Inside a BSC, add the corresponding volume of 100% anhydrous ethanol to the tube. For example, add 1 mL of ethanol to 3.276 mg of the compound.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate in a bath sonicator for 5-10 minutes.[10]

  • Quality Control (QC): Visually inspect the solution against a light source. It must be completely clear and free of any visible particulates.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PTFE syringe filter (PTFE is resistant to ethanol) and dispense the sterile stock solution into a new, sterile, light-protected (amber) microcentrifuge tube.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile amber tubes. This is critical to avoid repeated freeze-thaw cycles which can compromise compound integrity.[5] Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol describes the critical dilution step. Success depends on rapid dispersion to avoid precipitation.

Method A: Direct Dilution into Serum-Containing Medium

  • Preparation: Pre-warm the required volume of complete cell culture medium (containing FBS) to 37°C in a sterile conical tube.

  • Calculation: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you need 10 µL of the stock (a 1:1000 dilution). This results in a final ethanol concentration of 0.1%, which is well-tolerated by most cell lines.

  • Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the calculated volume of the stock solution drop-wise directly into the medium. It is crucial that the stock is added to the bulk medium with active mixing, not just pipetted onto the surface.

  • Final Mix & QC: Cap the tube and vortex gently for 5-10 seconds to ensure homogeneity. Visually inspect for any signs of precipitation or cloudiness. The medium should remain clear.

Method B: Enhanced Stability Dilution (Recommended for Serum-Free Media)

This method uses a pre-complexation step with a small amount of serum to stabilize the compound before final dilution, which can also be beneficial for serum-containing applications.

  • Preparation: Pre-warm both serum-free and complete culture media to 37°C.

  • Pre-complexation: In a sterile microcentrifuge tube, pipette a small volume of FBS (e.g., 100 µL). Add the required volume of the 10 mM stock solution directly into the FBS. Gently pipette up and down to mix. Incubate at room temperature for 5-10 minutes to allow the compound to bind to serum proteins, primarily albumin.[1][11]

  • Final Dilution: Transfer the compound-serum mixture to the final volume of pre-warmed cell culture medium (which can be serum-free or serum-containing). Rinse the microcentrifuge tube with some of the final medium to ensure complete transfer.

  • Final Mix & QC: Mix gently and perform a visual inspection as described in Method A.

Diagram: Solubilization Strategy

cluster_problem Problem: Direct Static Addition cluster_solution Solution: Rapid & Dispersive Dilution stock1 Stock Solution (in Ethanol) medium1 Aqueous Medium stock1->medium1 Slow, localized dilution precipitate Precipitate / Aggregates (Low Bioavailability) medium1->precipitate stock2 Stock Solution (in Ethanol) medium2 Vortexing Aqueous Medium (+/- Serum) stock2->medium2 Drop-wise addition with rapid mixing homogenous Homogenous Solution (High Bioavailability) medium2->homogenous

Caption: Comparison of poor vs. effective dilution techniques.

Quality Control and Best Practices

A protocol is only as reliable as its controls. Adherence to the following points is essential for trustworthy and reproducible data.

PracticeRationale & Implementation
Vehicle Control Crucial for valid results. In every experiment, a control group of cells must be treated with the culture medium containing the same final concentration of the solvent (e.g., 0.1% ethanol) but without the compound. This distinguishes the compound's effects from any effects of the solvent itself.[5][8]
Visual & Microscopic QC Immediately after preparing the working solution and before adding it to cells, inspect it for clarity. A quick check under a microscope can reveal fine crystalline precipitates not visible to the naked eye.[12][13] Discard any solution that is not perfectly clear.
Dose-Response & Cytotoxicity Cationic lipids can be cytotoxic at higher concentrations.[14][15] Always perform a dose-response experiment to determine the optimal concentration range for your desired biological effect and to establish the 50% inhibitory concentration (IC50) for your specific cell line.
Use Fresh Dilutions The stability of the compound in aqueous media at 37°C can be limited.[16] It is best practice to prepare the final working solution fresh from the frozen stock immediately before each experiment. Do not store diluted working solutions.
Aseptic Technique All steps involving cell culture reagents must be performed in a BSC to prevent microbial contamination, which can cause turbidity and confound experimental results.[13]

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution. 1. Final concentration exceeds solubility limit. 2. Inadequate mixing during dilution. 3. Medium was not pre-warmed.1. Reduce the final working concentration. 2. Ensure vigorous vortexing/swirling during drop-wise addition of the stock.[5] 3. Use Protocol 2, Method B (pre-complexation with serum). 4. Always use medium pre-warmed to 37°C.[12]
Medium appears clear initially but becomes cloudy after incubation. 1. Delayed precipitation due to temperature change or pH shift. 2. Compound instability in the aqueous environment over time.1. Prepare the working solution immediately before use. Do not prepare in advance. 2. Confirm the pH of your culture medium is stable. 3. Consider using a lower concentration or reducing the incubation time if possible.
High or unexpected cytotoxicity observed. 1. Final solvent concentration is too high. 2. The compound is inherently toxic to the cell line at the tested concentration.1. Calculate and confirm the final solvent concentration is non-toxic (typically <1% for ethanol, <0.5% for DMSO).[5] 2. Run a full dose-response curve to find the IC50. 3. Ensure your vehicle control shows no toxicity.
Inconsistent results between experiments. 1. Stock solution degradation from multiple freeze-thaw cycles. 2. Inconsistent dilution technique.1. Always use single-use aliquots of the stock solution.[5] 2. Standardize your dilution procedure: same vortex speed, same rate of addition, same temperature.

References

  • Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. ACS Publications.[Link]

  • Structural analysis of human serum albumin complexes with cationic lipids. PubMed.[Link]

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. PMC - NIH.[Link]

  • Cytotoxicity issues pertinent to lipoplex-mediated gene therapy in-vivo. Taylor & Francis Online.[Link]

  • Cytotoxicity of cationic lipids and liposomes in vitro. ResearchGate.[Link]

  • Study on the interaction of cationic lipids with bovine serum albumin. PubMed.[Link]

  • Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. ResearchGate.[Link]

  • Preparation of Cationic Liposomes & Transfection of Cells. Avanti Polar Lipids.[Link]

  • Structural Analysis of Human Serum Albumin Complexes with Cationic Lipids. ACS Publications.[Link]

  • Procedure for Preparation of Cationic Lipid/Oligomer Complex. Avanti Polar Lipids.[Link]

  • Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. Taylor & Francis Online.[Link]

  • Stability of 2,4-TDA and M1 in cell culture media. ResearchGate.[Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. MDPI.[Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PMC - NIH.[Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv.[Link]

  • How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate.[Link]

  • 2-(dimethylamino)octadec-4-ene-1,3-diol. Chemazone.[Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PubMed.[Link]

  • Choosing an Optimal Solvent Is Crucial for ObtainingCell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. MDPI.[Link]

  • What is the criteria for selection of lipophilic solvents for the solubility of lipophilic substances? ResearchGate.[Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PMC - NIH.[Link]

Sources

Application

Quantitative Analysis of 2-(dimethylamino)octadec-4-ene-1,3-diol in Human Plasma by LC-MS/MS

Abstract This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(dimethylamino)octadec-4-ene-1,3-diol in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(dimethylamino)octadec-4-ene-1,3-diol in human plasma. This synthetic sphingoid base analog, with potential applications in lipid-related research and drug development, can be effectively isolated from the biological matrix using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reverse-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies.

Introduction

2-(dimethylamino)octadec-4-ene-1,3-diol is a synthetic amino alcohol structurally related to sphingosine, a critical component of sphingolipids which are integral to cellular membrane structure and signaling pathways. The modification of the primary amine on the sphingosine backbone to a tertiary dimethylamine group significantly alters its chemical properties, including its basicity and potential for biological interactions. As researchers explore synthetic sphingolipid analogs as potential therapeutic agents or chemical probes, the need for a reliable quantitative method to measure their concentration in biological matrices becomes paramount.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[2] This note describes the development and validation of an LC-MS/MS method optimized for 2-(dimethylamino)octadec-4-ene-1,3-diol, addressing the specific challenges associated with its lipophilic nature and providing a complete protocol from sample preparation to data acquisition.

Analytical Principle

The method leverages a simple liquid-liquid extraction to isolate the analyte and internal standard from the complex plasma matrix.[3][4] Chromatographic separation is performed using reverse-phase HPLC to resolve the analyte from endogenous plasma components. The detection is achieved by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The inherent basicity of the tertiary amine on the analyte makes it highly amenable to positive ion electrospray ionization (ESI), yielding a strong protonated molecular ion [M+H]+. This precursor ion is then fragmented in the collision cell to produce characteristic product ions, ensuring a high degree of specificity for quantification.[5][6]

Experimental

Materials and Reagents
  • Analyte: 2-(dimethylamino)octadec-4-ene-1,3-diol (Assumed Purity >98%)

  • Internal Standard (IS): Sphinganine (d17:0) (Avanti Polar Lipids, Inc.)

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Isopropanol (Fisher Scientific)

  • Reagents: Formic Acid (99%), Ammonium Formate (Sigma-Aldrich)

  • Biological Matrix: Blank Human Plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1.00 mg/mL stock solution of 2-(dimethylamino)octadec-4-ene-1,3-diol in methanol.

  • Prepare a 1.00 mg/mL stock solution of Sphinganine (d17:0) (IS) in methanol.

Working Solutions:

  • Prepare calibration standards by serial dilution of the analyte stock solution with 50:50 (v/v) methanol:water to cover a concentration range of 1.00 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3.00, 300, and 800 ng/mL).

  • Prepare an IS working solution by diluting the IS stock solution to 100 ng/mL in methanol.

Sample Extraction Protocol
  • Pipette 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL IS working solution to all tubes except the double blank.

  • Add 25 µL of methanol to the double blank.

  • Vortex briefly to mix.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~450 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol:water with 0.1% formic acid.

  • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

This liquid-liquid extraction protocol is a variation of established methods for lipid extraction, chosen for its efficiency in recovering lipophilic molecules while precipitating proteins.[3][7]

LC-MS/MS Method Development

Mass Spectrometry

The key to a selective MS method is the choice of precursor and product ions. The tertiary amine on 2-(dimethylamino)octadec-4-ene-1,3-diol is readily protonated in the acidic mobile phase, making positive ion ESI the ideal ionization mode.

  • Analyte (MW ≈ 327.55): The [M+H]+ precursor ion is observed at m/z 328.3. Collision-induced dissociation (CID) of this precursor results in two primary fragmentation pathways: the sequential loss of two water molecules from the diol moiety, and cleavage of the carbon backbone. The most stable and intense product ions correspond to the loss of water [M+H-H₂O]+ at m/z 310.3 and the subsequent loss of a second water molecule [M+H-2H₂O]+ at m/z 292.3. The transition from the precursor containing the dimethylamino headgroup is also a characteristic fragment.

  • Internal Standard (Sphinganine (d17:0), MW ≈ 287.5): The [M+H]+ precursor ion is at m/z 288.3. Its fragmentation is well-characterized, involving the loss of water to produce a product ion at m/z 270.3.[8]

The selection of a C17 sphingoid base as an internal standard is a common and accepted practice in sphingolipidomics, as it is not naturally abundant and mimics the physicochemical behavior of C18-based analytes during extraction and ionization.[9][10]

Table 1: Optimized MS/MS Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (DP) Collision Energy (CE)
Analyte 328.3 310.3 (Quantifier) 80 25
Analyte 328.3 292.3 (Qualifier) 80 35

| IS | 288.3 | 270.3 (Quantifier) | 75 | 22 |

Liquid Chromatography

A reverse-phase C18 column provides excellent retention for the long hydrophobic octadecene chain. A gradient elution using water and methanol, both acidified with formic acid, ensures sharp peak shapes and efficient elution. The formic acid maintains the protonated state of the analyte and IS for optimal ESI response.

Table 2: LC Gradient Program

Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (Methanol + 0.1% FA)
0.00 0.4 50 50
0.50 0.4 50 50
3.00 0.4 5 95
4.00 0.4 5 95
4.10 0.4 50 50

| 5.00 | 0.4 | 50 | 50 |

Method Validation and Performance

The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[2][11][12]

  • Linearity: The calibration curve was linear over the range of 1.00 to 1000 ng/mL, with a correlation coefficient (r²) > 0.998.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated using QC samples. All results were within ±15% of the nominal value (±20% at the LLOQ), demonstrating the method's reproducibility and reliability.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma samples.

  • Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different lots of plasma, compensated for by the use of the co-eluting structural analog internal standard.

Workflow and Data Visualization

The overall analytical workflow is depicted below, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (25 µL) plasma->add_is lle LLE with MTBE (500 µL) add_is->lle drydown Evaporate lle->drydown reconstitute Reconstitute (100 µL) drydown->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report

Caption: High-level workflow for the bioanalysis of the target analyte.

The proposed fragmentation of the protonated analyte molecule within the mass spectrometer's collision cell is a key element of the method's specificity.

Fragmentation cluster_products Product Ions Precursor [M+H]⁺ 2-(dimethylamino)octadec-4-ene-1,3-diol m/z 328.3 Product1 [M+H-H₂O]⁺ m/z 310.3 (Quantifier) Precursor->Product1 - H₂O Product2 [M+H-2H₂O]⁺ m/z 292.3 (Qualifier) Product1->Product2 - H₂O

Caption: Proposed ESI+ fragmentation pathway for the target analyte.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 2-(dimethylamino)octadec-4-ene-1,3-diol in human plasma. The method is sensitive, specific, and reliable, employing a simple liquid-liquid extraction and standard reverse-phase chromatography. The described protocol is well-suited for supporting pharmacokinetic and other studies in the fields of lipid research and drug development, providing a robust tool for researchers investigating this novel class of sphingoid base analogs.

References

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Frontiers in Physiology. (n.d.). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Retrieved from [Link]

  • Meikle, P. J., & Weir, J. M. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. PMC. Retrieved from [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • MDPI. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Retrieved from [Link]

  • Satomi, Y., et al. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sphingolipids (SP) | Tandem Mass Spectrometry of Lipids. Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Retrieved from [Link]

  • van den Broek, I., et al. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Journal of Lipid Research. Retrieved from [Link]

  • MDPI. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. Retrieved from [Link]

  • ResearchGate. (n.d.). C17 iso-branched sphingoid bases as analytical standards. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards. Retrieved from [Link]

  • Natural Product Reports. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

Method

Using 2-(dimethylamino)octadec-4-ene-1,3-diol as a sphingosine kinase inhibitor in vitro

In Vitro Application Note: 2-(Dimethylamino)octadec-4-ene-1,3-diol as a Sphingosine Kinase Inhibitor Introduction & Mechanistic Overview The compound 2-(dimethylamino)octadec-4-ene-1,3-diol, universally referred to in li...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Application Note: 2-(Dimethylamino)octadec-4-ene-1,3-diol as a Sphingosine Kinase Inhibitor

Introduction & Mechanistic Overview

The compound 2-(dimethylamino)octadec-4-ene-1,3-diol, universally referred to in literature as N,N-dimethylsphingosine (DMS) , is a methylated derivative of the endogenous lipid sphingosine[1]. In the landscape of lipid signaling, DMS serves as a highly potent, competitive inhibitor of Sphingosine Kinase (SphK), targeting both the SphK1 and SphK2 isoforms[2][3].

To understand the utility of DMS, one must understand the "sphingolipid rheostat." In cellular environments, ceramide and sphingosine act as pro-apoptotic stress signals, whereas their phosphorylated derivative, sphingosine-1-phosphate (S1P), promotes cell survival, proliferation, and angiogenesis[4][5]. SphK is the critical enzyme that catalyzes this phosphorylation. By competitively occupying the sphingosine-binding pocket of SphK, DMS halts the production of S1P, effectively forcing the rheostat toward ceramide accumulation and subsequent apoptosis[2][5]. This mechanism has made DMS a cornerstone molecule in oncology, vascular biology, and virology research[6][7].

G Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1 / SphK2) SphK->Sphingosine Catalyzes DMS 2-(dimethylamino)octadec-4-ene-1,3-diol (DMS) DMS->SphK Competitive Inhibition

Fig 1: The Sphingolipid Rheostat and mechanism of SphK inhibition by DMS.

Physicochemical Profile & Quantitative Data

Successful application of DMS requires strict adherence to its physicochemical limits. As a highly lipophilic sphingoid base, its handling in aqueous in vitro systems dictates the success or failure of the assay.

PropertyValue / Description
IUPAC Name (E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol[1]
Common Name N,N-Dimethylsphingosine (DMS)[1]
CAS Number 119567-63-4[8]
Molecular Weight 327.55 g/mol [1]
Primary Target Sphingosine Kinase (SphK1 and SphK2)[3]
Inhibition Type Competitive[2]
IC50 (SphK in vitro) ~5.0 µM (varies slightly by cell lysate type)[9][10]
Solubility DMSO (25 mg/mL), Ethanol (25 mg/mL)[9]

Expert Insights: The Causality of Experimental Design

As an application scientist, I frequently observe researchers failing to achieve reproducible results with lipid kinase inhibitors due to poor vehicle selection or off-target effects. Here is the causality behind the protocols designed below:

  • The Solubility Imperative (Why BSA?): DMS is a lipid. If you inject a DMSO-solubilized DMS stock directly into aqueous cell culture media, the compound will rapidly form micelles or precipitate out of solution. This leads to artificially low effective concentrations and localized cytotoxicity. By pre-complexing DMS with fatty-acid-free Bovine Serum Albumin (BSA), you mimic the endogenous transport mechanism of sphingolipids, ensuring monomeric delivery to the cells[3].

  • Self-Validating Specificity: DMS is a highly potent SphK inhibitor, but at concentrations exceeding 15-20 µM, it has been reported to inhibit Protein Kinase C (PKC)[2]. A robust, self-validating experimental design must include a dose-titration curve (typically 1 µM to 10 µM) and a parallel PKC activity counter-screen. If your observed phenotype occurs at 5 µM DMS while PKC activity remains unchanged, your system validates that the effect is strictly SphK-dependent[2].

  • Substrate Competition: Because DMS is a competitive inhibitor, the concentration of the substrate (sphingosine) in your cell-free assays must be carefully controlled. Saturating the assay with excess sphingosine will outcompete DMS, yielding false-negative inhibition data[2].

Detailed Experimental Protocols

Protocol A: Preparation of BSA-Complexed DMS Working Solutions

This protocol ensures the stable, monomeric delivery of DMS to in vitro cell cultures.

  • Stock Preparation: Dissolve lyophilized DMS powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Aliquot into glass vials (lipids can adhere to certain plastics) and store at -20°C[9].

  • BSA Solution: Prepare a 4 mM solution of fatty-acid-free BSA in sterile PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation: Heat the 10 mM DMS stock briefly to 37°C to ensure complete dissolution. Slowly pipette the DMS stock into the 4 mM BSA solution while vortexing vigorously to achieve a final concentration of 1 mM DMS / 4 mM BSA.

  • Incubation: Incubate the complex at 37°C for 30 minutes to allow the lipid to fully bind the hydrophobic pockets of the albumin. Use this 1 mM working stock to dose your cell cultures (e.g., diluting 1:200 for a 5 µM final concentration).

Protocol B: In Vitro SphK Inhibition & Lipid Extraction Assay

A self-validating, cell-free assay to quantify SphK inhibition using radiolabeled ATP.

  • Lysate Preparation: Harvest target cells (e.g., U937 leukemia cells) and lyse in a cold buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% glycerol, and a protease/phosphatase inhibitor cocktail. Crucial: Do not use strong detergents like SDS or high concentrations of Triton X-100, as they will disrupt the lipid-enzyme interaction.

  • Inhibitor Pre-incubation: In a microcentrifuge tube, combine 50 µg of lysate protein with DMS (titrated from 1 µM to 10 µM) or vehicle control. Incubate at 37°C for 15 minutes to allow competitive binding to the SphK active site.

  • Reaction Initiation: Add 10 µM of sphingosine (substrate) and 10 µCi of [γ-32P]ATP. Incubate for exactly 30 minutes at 37°C[3].

  • Acidic Lipid Extraction (The Causality of pH): Terminate the reaction by adding 20 µL of 1M HCl, followed by 800 µL of Chloroform/Methanol/HCl (100:200:1, v/v/v). Why HCl? S1P is highly polar. The acidic environment protonates the phosphate group, neutralizing its charge and forcing the radiolabeled S1P into the lower organic (chloroform) phase during phase separation[3].

  • Phase Separation & Readout: Add 250 µL of chloroform and 250 µL of 2M KCl. Vortex and centrifuge at 10,000 x g for 5 minutes. Extract the lower organic phase, dry it under nitrogen gas, and resolve the lipids via Thin Layer Chromatography (TLC) on silica gel plates. Quantify the S1P band via autoradiography[3].

Workflow Step1 1. Stock Preparation (DMS in DMSO) Step2 2. BSA Complexation (1:4 molar ratio) Step1->Step2 Step3 3. Cell/Lysate Treatment (Titration 1-10 µM) Step2->Step3 Step4 4. Acidic Lipid Extraction (Chloroform/MeOH/HCl) Step3->Step4 Validation Self-Validation: Check PKC activity (Exclude off-target) Step3->Validation Step5 5. Quantification (TLC Autoradiography) Step4->Step5

Fig 2: End-to-end in vitro workflow for evaluating SphK inhibition using DMS.

Troubleshooting & Data Interpretation

If you observe high background or lack of inhibition:

  • Check Substrate Preparation: Sphingosine itself must be prepared as a BSA complex. If sphingosine aggregates, SphK cannot access it, leading to artificially low baseline S1P production.

  • Verify Isoform Specificity: DMS inhibits both SphK1 and SphK2. If your experimental goal requires isoform-specific inhibition, DMS is not the optimal choice; you should consider highly selective inhibitors like SK1-I for SphK1[3].

  • Monitor Cell Viability: Because DMS shifts the rheostat toward ceramide, prolonged exposure (>24 hours) will induce apoptosis in many cell lines[2]. Ensure that your functional readouts (e.g., protein expression, migration) are measured before the onset of widespread cell death to avoid confounding variables.

References

  • MedChemExpress. N,N-Dimethylsphingosine | SphK inhibitor. 8

  • Hello Bio. D-erythro-N,N-Dimethylsphingosine | Sphingosine kinase Inhibitor. 9

  • Edsall LC, et al. (1998) N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide. Biochemistry. 2

  • Vessey DA, et al. (2006) Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism. Cardiovascular Research.11

  • McDonald RA, et al. (2010) The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. British Journal of Pharmacology. 6

  • Pchejetski D, et al. (2008) Chemosensitizing effects of sphingosine kinase-1 inhibition in prostate cancer cell and animal models. Molecular Cancer Therapeutics (AACR). 4

  • Xia C, et al. (2018) Transient inhibition of sphingosine kinases confers protection to influenza A virus infected mice. Antiviral Research (PMC). 7

  • El-Sisi AAA, et al. (2023) The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. Medical Oncology (PMC). 5

  • Paugh SW, et al. (2008) A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood. 3

  • PubChem (NIH). Dimethylsphingosine | C20H41NO2 | CID 5282309. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Handling of 2-(dimethylamino)octadec-4-ene-1,3-diol

Introduction As a Senior Application Scientist, I frequently encounter researchers whose sphingosine kinase (SphK) inhibition assays fail—not due to biological variance, but because their N,N-dimethylsphingosine (DMS) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently encounter researchers whose sphingosine kinase (SphK) inhibition assays fail—not due to biological variance, but because their N,N-dimethylsphingosine (DMS) stocks have degraded. 2-(dimethylamino)octadec-4-ene-1,3-diol is an amphiphilic, unsaturated sphingolipid derivative. Understanding the causality behind its degradation is the first step to reliable lipidomics. This guide provides an E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned troubleshooting framework to protect your DMS samples from chemical and enzymatic breakdown.

Section 1: Mechanistic Causes of DMS Degradation

Q1: Why does DMS degrade rapidly when exposed to ambient air and room temperature? A1: The chemical structure of DMS features an unsaturated aliphatic chain (octadec-4-ene) and secondary hydroxyl groups, according to the1[1]. This makes the molecule highly susceptible to auto-oxidation. When exposed to oxygen, the allylic carbons adjacent to the C4-C5 double bond undergo rapid lipid peroxidation. Furthermore, DMS is highly hygroscopic; absorbing ambient moisture catalyzes hydrolysis in non-anhydrous environments. The explicitly mandates storage under inert gas (Argon or Nitrogen) and strictly at or below -20°C to arrest these thermodynamic degradation pathways.

Q2: How do biological matrices (e.g., plasma, serum) complicate DMS storage? A2: When DMS is stored or analyzed within biological samples, enzymatic degradation becomes the primary threat. While DMS itself is a potent competitive inhibitor of SphK[2], it can still be subjected to slow enzymatic conversion by non-specific lipases and ceramidases present in the matrix. Repeated freeze-thaw cycles disrupt cell structures, releasing degradative enzymes and reactive oxygen species (ROS) that irreversibly alter the native sphingolipid profile[3].

DMS_Pathway DMS N,N-Dimethylsphingosine (DMS) Degradation Oxidative Degradation (Allylic Oxidation) DMS->Degradation O2 / Heat / Moisture SphK Sphingosine Kinase (SphK) DMS->SphK Competitive Inhibition Sph Sphingosine Sph->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation

Caption: Metabolic interactions and oxidative degradation pathways of DMS.

Section 2: Storage Optimization & Troubleshooting FAQs

Q3: What are the optimal long-term storage conditions for pure DMS standards? A3: Pure DMS should be stored at -80°C (or at least -20°C) in a desiccated, inert environment. Because lipids with unsaturated fatty acids are prone to adsorption and oxidation, 3 highly recommend storing the compound in an amber glass vial with a Teflon-lined closure[3]. Plastic containers (like standard microcentrifuge tubes) can leach plasticizers or adsorb the lipid, artificially reducing the effective concentration of your standard.

Q4: How should I handle freeze-thaw cycles for DMS aliquots? A4: Multiple freeze-thaw cycles must be strictly avoided[3]. A single cycle can induce measurable degradation and moisture condensation. The best practice is to reconstitute the lyophilized DMS powder in an anhydrous solvent, immediately aliquot into single-use volumes, purge each vial with Argon gas, and flash-freeze before transferring to a -80°C freezer.

Quantitative Impact of Storage Conditions on DMS Stability

Storage ConditionContainer TypeAtmosphereEstimated Stability (Pure DMS)Primary Degradation Risk
Room Temp (25°C)Clear PlasticAmbient Air< 24 hoursAuto-oxidation, Photolysis
4°C (Fridge)GlassAmbient Air1 - 2 weeksMoisture absorption (Hygroscopic)
-20°C (Freezer)Amber GlassInert GasUp to 12 monthsSlow thermal degradation
-80°C (Freezer)Amber Glass + TeflonArgon Purged> 24 monthsNegligible (Optimal)
Section 3: Experimental Protocols for Stability Validation

Trustworthiness in lipidomics requires self-validation. You cannot assume a -80°C stored lipid is intact after a year. The protocol below incorporates an internal standard and a strict 10% deviation threshold. If the LC-MS/MS peak area ratio of your working stock deviates by more than 10% from a freshly validated standard curve, the sample fails QC and must be discarded. This binary pass/fail system prevents degraded artifacts from confounding your biological readouts.

Step-by-Step Methodology: LC-MS/MS Validation of DMS Integrity

  • Sample Preparation:

    • Retrieve a single-use aliquot of DMS from -80°C storage.

    • Thaw rapidly on ice to minimize thermal exposure.

    • Dilute the sample to a working concentration (e.g., 100 ng/mL) using LC-MS grade Methanol:Water (80:20, v/v) containing 0.1% formic acid.

  • Internal Standard Spiking:

    • Spike the sample with a stable isotope-labeled internal standard (e.g., C17-Sphingosine) to control for matrix effects and ionization efficiency.

  • Chromatographic Separation:

    • Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18).

    • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The hydrophobic octadecene chain requires a high percentage of organic solvent for elution.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the Multiple Reaction Monitoring (MRM) transition for DMS: precursor ion [M+H]+ at m/z 328.3 transitioning to the product ion at m/z 310.3 (loss of H2O).

  • Data Analysis & Causality Check (Self-Validation):

    • Calculate the peak area ratio of DMS to the internal standard.

    • Compare the calculated concentration against a freshly prepared standard curve. A deviation of >10% indicates significant oxidative degradation or plastic adsorption, necessitating the disposal of that specific stock batch.

DMS_Workflow Step1 1. Reconstitute DMS in Anhydrous Solvent Step2 2. Aliquot into Single-Use Amber Glass Vials Step1->Step2 Step3 3. Purge Vials with Argon/Nitrogen Gas Step2->Step3 Step4 4. Flash Freeze in Liquid Nitrogen Step3->Step4 Step5 5. Long-Term Storage at -80°C Step4->Step5

Caption: Optimized inert-gas purging and cryopreservation workflow for DMS aliquots.

References
  • Benchchem.
  • ACS Publications.
  • Sigma-Aldrich.
  • PubChem - NIH. "Dimethylsphingosine | C20H41NO2 | CID 5282309 - PubChem".

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 2-(dimethylamino)octadec-4-ene-1,3-diol

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2-(dimethylamino)octadec-4-ene-1,3-diol (commonly known as N,N-Dimethylsphingosine or DMS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2-(dimethylamino)octadec-4-ene-1,3-diol (commonly known as N,N-Dimethylsphingosine or DMS ). While DMS is a foundational tool for studying sphingolipid metabolism, its structural homology to endogenous lipids requires precise experimental design to prevent off-target kinase artifacts.

Below, you will find expert FAQs, quantitative interaction data, and self-validating protocols to ensure the scientific integrity of your assays.

I. Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of DMS, and why is it used? A: DMS is a potent, competitive inhibitor of Sphingosine Kinase (SphK1 and SphK2)[1]. By blocking SphK, DMS prevents the conversion of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P)[2]. Researchers use it to intentionally shift the "sphingolipid rheostat" toward cell cycle arrest and apoptosis in oncology and vascular models.

Q: Why is there conflicting literature on whether DMS inhibits Protein Kinase C (PKC)? A: This discrepancy is a classic concentration-dependent artifact. Sphingosine itself is an endogenous negative regulator of PKC. Because DMS is a methylated structural mimic of sphingosine, it retains this binding capability. At low, optimized concentrations (≤5 µM), DMS selectively targets SphK without altering PKC translocation or activity[2]. However, at higher concentrations (>10–15 µM), the therapeutic window collapses, and DMS begins to competitively inhibit PKC and downstream ERK1/2 signaling[1],[3],[4].

Q: How do I know if my observed phenotype is due to SphK inhibition or an off-target effect? A: You must build a bypass control into your assay. Because true SphK inhibition works by depleting S1P, adding exogenous S1P back into the culture should completely rescue the cells. If the phenotype (e.g., apoptosis) persists despite S1P rescue, your results are being driven by an off-target mechanism, such as direct PKC or Akt inhibition[4].

II. Quantitative Interaction Profile

To design robust experiments, you must manage the narrow concentration window between on-target efficacy and off-target liability.

Kinase / Pathway TargetIC50 ValueInteraction TypeReference
Sphingosine Kinase (SphK) ~5.0 µMCompetitive (On-Target)[1],[3]
Protein Kinase C (PKC) >10.0 µMCompetitive (Off-Target)[1],[3]
ERK1/2 Activation 15.0 ± 10.0 µMDownstream (Off-Target)[4]
DNA Synthesis (Proliferation) 12.0 ± 6.0 µMDownstream (Mixed)[4]

III. Pathway Visualization

Pathway DMS DMS (Inhibitor) SphK Sphingosine Kinase (Primary Target) DMS->SphK IC50 ~5 µM PKC Protein Kinase C (Off-Target) DMS->PKC IC50 >10 µM ERK ERK1/2 Signaling (Off-Target) DMS->ERK IC50 ~15 µM Sph Sphingosine Sph->SphK Substrate S1P Sphingosine-1-Phosphate (Cell Survival) SphK->S1P Phosphorylation PKC->ERK Activation

Sphingolipid Rheostat and DMS Target Pathway

IV. Troubleshooting Guides & Experimental Protocols

To guarantee trustworthiness, every experiment using DMS must be treated as a self-validating system. Implement the following protocols to isolate your variables.

Protocol 1: The S1P Rescue Assay (Self-Validating System)

Objective: To definitively prove that the biological effect of DMS is mediated through SphK inhibition rather than PKC/ERK off-target toxicity.

  • Step 1: Baseline Establishment. Seed your target cells and serum-starve them for 12-24 hours.

    • Causality: Serum contains variable amounts of exogenous S1P and growth factors that will mask the baseline sphingolipid rheostat.

  • Step 2: S1P Pre-loading. Treat the rescue cohort with 1 µM exogenous S1P complexed to fatty-acid-free BSA 30 minutes prior to DMS treatment. Leave the control cohort with BSA-vehicle only.

    • Causality: S1P is highly lipophilic; BSA acts as a necessary carrier protein to ensure bioavailability at the plasma membrane receptors.

  • Step 3: DMS Administration. Treat both cohorts with 5 µM DMS. Do not exceed 10 µM.

  • Step 4: Endpoint Measurement. Assess your primary readout (e.g., Annexin V staining for apoptosis or Western blot for target proteins).

  • Self-Validation Checkpoint: If the BSA-vehicle cohort undergoes apoptosis but the S1P-rescued cohort survives, your DMS concentration is safely on-target. If both cohorts die, DMS is exerting off-target lipotoxicity or PKC inhibition.

Protocol 2: Orthogonal Validation via ATP-Competitive Inhibitors

Objective: To rule out artifacts caused by the lipidic, sphingosine-mimetic structure of DMS.

  • Step 1: Parallel Arm Setup. Divide your experiment into three arms: Vehicle, DMS (5 µM), and an ATP-competitive SphK inhibitor such as MP-A08 (10 µM) or PF-543 (100 nM)[5],[6].

  • Step 2: Treatment & Incubation. Administer compounds and incubate according to your standard assay timeline.

  • Step 3: Phenotype Comparison. Compare the downstream readouts across all arms.

    • Causality: Because DMS is a sphingosine structural analog, it naturally interacts with other sphingolipid-binding domains (like ceramide synthase or PKC). MP-A08 and PF-543 target the ATP-binding pocket of SphK instead, which is structurally divergent from other kinases[5]. If MP-A08 replicates the DMS phenotype, the effect is definitively SphK-driven.

Protocol 3: PKC Off-Target Monitoring via PMA Stimulation

Objective: To empirically determine the maximum safe concentration of DMS in your specific cell line before PKC inhibition occurs.

  • Step 1: Dose Titration. Treat cells with a gradient of DMS (1 µM, 5 µM, 10 µM, 20 µM) for 1 hour.

  • Step 2: PKC Activation. Stimulate all wells with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 15 minutes.

    • Causality: PMA is a potent, direct activator of PKC[6]. It forces the kinase into an active state, allowing you to clearly see if DMS is blocking it.

  • Step 3: Western Blotting. Lyse cells and probe for phosphorylated PKC substrates (e.g., p-MARCKS) and p-ERK1/2.

  • Self-Validation Checkpoint: Identify the highest concentration of DMS that still permits robust p-MARCKS and p-ERK1/2 signaling upon PMA stimulation. This is your absolute maximum working concentration for future SphK assays.

V. References

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in 2-(Dimethylamino)octadec-4-ene-1,3-diol Synthesis

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals troubleshooting the chemical synthesis of 2-(dimethylamino)octadec-4-ene-1,3-diol , universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals troubleshooting the chemical synthesis of 2-(dimethylamino)octadec-4-ene-1,3-diol , universally known as N,N-dimethylsphingosine (DMS) .

DMS is a highly valuable endogenous sphingolipid derivative recognized primarily as a competitive1[1]. While synthesizing DMS via the reductive amination of D-erythro-sphingosine appears mechanistically straightforward, scientists frequently encounter low yields due to over-alkylation, toxic by-product formation, and phase separation. This guide provides causality-driven troubleshooting to optimize your synthetic workflows.

BiologicalPathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Cell Survival/Proliferation) Sph->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) SphK->Sph Catalyzes DMS N,N-Dimethylsphingosine (DMS) DMS->SphK Competitive Inhibition

Signaling pathway: Competitive inhibition of Sphingosine Kinase by N,N-Dimethylsphingosine.

🛠️ Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a significant +14 Da mass shift beyond the target mass, and the product is highly polar. Why is my yield of DMS so low?

A: You are observing over-alkylation to the quaternary ammonium salt, N,N,N-trimethylsphingosine (TMS) . This occurs when the local concentration of formaldehyde is too high relative to the secondary amine intermediate, or when the reaction temperature exceeds 25°C.

  • The Causality: Reductive amination proceeds stepwise: primary amine → imine → secondary amine (monomethyl) → iminium ion → tertiary amine (DMS)[2]. Because the resulting tertiary amine (DMS) remains nucleophilic, excess formaldehyde and reducing agent will inevitably push the reaction to the quaternary state.

  • The Solution: Strictly control the stoichiometry of formaldehyde to exactly 2.2 - 2.5 equivalents. Add the formaldehyde dropwise at 0°C to the sphingosine solution, allowing complete imine formation before adding the reducing agent.

Q2: I am using sodium cyanoborohydride (NaBH₃CN) and observing an unknown by-product that reduces my overall yield. What is happening?

A: You are likely generating an 3[3]. During reductive methylation with formaldehyde and NaBH₃CN, free cyanide ions (released slowly during the reaction or present as reagent impurities) can attack the highly electrophilic iminium intermediate instead of the intended hydride transfer.

  • The Causality: This side reaction is highly pH-dependent. It is exacerbated at lower pH levels (< 5.0) where HCN generation increases, leading to up to a 25% yield loss to the cyanomethylated species[3].

  • The Solution: Maintain the reaction pH strictly between 6.0 and 6.5 using an acetic acid/sodium acetate buffer. For a more robust fix, switch to a safer, non-cyanide-generating reducing agent such as4[4], which eliminates this specific by-product entirely.

Q3: The reaction stalls at the monomethylated intermediate. How do I drive it to completion?

A: Incomplete methylation is almost always a result of poor solubility of the highly lipophilic sphingosine backbone in standard aqueous/alcoholic reductive amination solvents, leading to micro-phase separation.

  • The Causality: Sphingosine possesses an 18-carbon aliphatic tail that tends to aggregate into micelles in highly polar solvents like pure methanol or water, shielding the reactive amine headgroup.

  • The Solution: Utilize a co-solvent system of THF:MeOH (1:1 v/v). The THF ensures the aliphatic tail remains fully solvated, exposing the polar headgroup for efficient iminium formation and subsequent hydride reduction.

📊 Quantitative Optimization Data

The following table summarizes the impact of altering reducing agents and solvent conditions on the final yield of N,N-dimethylsphingosine.

Reducing AgentSolvent SystemFormaldehyde (eq)Temp (°C)DMS Yield (%)TMS By-product (%)N-Cyanomethyl By-product (%)
NaBH₃CNPure MeOH5.025°C45% 35%15%
NaBH₃CNTHF:MeOH (1:1)2.50°C to RT68% 12%10%
NaBH(OAc)₃THF:MeOH (1:1)2.50°C to RT89% <5%0%

🧪 Experimental Workflows & Protocols

SynthesisWorkflow Start D-erythro-Sphingosine Reagents + HCHO (aq) + NaBH(OAc)3 Start->Reagents Reaction Reductive Amination (pH 6.0, THF:MeOH) Reagents->Reaction Target Target: N,N-Dimethylsphingosine (>85% Yield) Reaction->Target Optimized Stoichiometry Side1 Over-alkylation: Trimethylsphingosine Reaction->Side1 Excess HCHO High Temp Side2 By-product: N-cyanomethyl derivative Reaction->Side2 NaBH3CN used at Low pH

Logical workflow and troubleshooting pathways for D-erythro-sphingosine reductive amination.

Standard Operating Procedure: Optimized Synthesis of N,N-Dimethylsphingosine

Objective: Achieve >85% yield of DMS using NaBH(OAc)₃ to prevent N-cyanomethylation and over-alkylation.

Step 1: Substrate Preparation Dissolve 1.0 mmol (approx. 299.5 mg) of D-erythro-sphingosine in 10 mL of anhydrous THF:MeOH (1:1 v/v) under an inert argon atmosphere.

  • Self-Validation: The solution must be completely clear. If cloudy, gently warm to 30°C until fully dissolved, then cool the flask to 0°C in an ice bath.

Step 2: Imine Formation Add 2.5 mmol of 37% aqueous formaldehyde (HCHO) dropwise to the 0°C solution. Stir for 30 minutes.

  • Causality Rule: Pre-forming the imine at a low temperature prevents the runaway exothermic over-alkylation that leads to the TMS quaternary salt.

Step 3: Reduction Add 3.0 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 15 minutes. Add 100 µL of glacial acetic acid to catalyze the reduction by maintaining the target pH at ~6.0. Remove the ice bath and let the reaction warm to room temperature.

Step 4: Reaction Monitoring (Self-Validation) After 2 hours at room temperature, perform Thin Layer Chromatography (TLC) on Silica gel using a mobile phase of CHCl₃:MeOH:NH₄OH (80:20:2).

  • Unreacted Sphingosine: Rf ~0.2

  • Monomethylsphingosine (Intermediate): Rf ~0.35

  • N,N-Dimethylsphingosine (Target): Rf ~0.5

  • N,N,N-Trimethylsphingosine (By-product): Rf ~0.05 (Stays near baseline)

Step 5: Quenching & Workup Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography using a gradient of pure CHCl₃ stepping to CHCl₃:MeOH (9:1) to isolate pure DMS as a white waxy solid.

📚 References

  • Igarashi, Y., Hakomori, S. "Enzymatic synthesis of N,N-dimethylsphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain." Biochem Biophys Res Commun.

  • MDPI. "Synthesis and Biological Evaluation of Carbocyclic Analogues of Pachastrissamine." Marine Drugs.

  • Jentoft, N., Dearborn, D. G. "Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products." Biochem J.

  • Organic Chemistry Portal. "Sodium cyanoborohydride." Organic-Chemistry.org.

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 2-(dimethylamino)octadec-4-ene-1,3-diol during LC-MS

Welcome to the Analytical Lipidomics Support Center. This guide addresses the specific analytical challenges associated with 2-(dimethylamino)octadec-4-ene-1,3-diol , commonly known as N,N-dimethylsphingosine (DMS) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Lipidomics Support Center. This guide addresses the specific analytical challenges associated with 2-(dimethylamino)octadec-4-ene-1,3-diol , commonly known as N,N-dimethylsphingosine (DMS) . As a potent endogenous bioactive lipid and sphingosine kinase inhibitor [1], DMS is a critical target in drug development and lipidomics.

However, researchers frequently encounter poor reproducibility, low sensitivity, and unexpected mass shifts when analyzing DMS via Liquid Chromatography-Mass Spectrometry (LC-MS). The primary culprit is thermal degradation and in-source fragmentation (ISF) within the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Part 1: The Causality of Thermal Degradation

To resolve this issue, we must first understand the molecular mechanics. DMS contains a 1,3-diol system and a C4-C5 trans double bond. The hydroxyl group at the C3 position is allylic.

When exposed to the high temperatures required for droplet desolvation in the ESI source (often >300°C), combined with acidic mobile phase modifiers (like formic acid), the C3 hydroxyl readily protonates. Because water is an excellent leaving group, and the resulting carbocation is highly stabilized by resonance from the adjacent double bond, the molecule rapidly undergoes dehydration. This converts the expected intact precursor ion [M+H]+(m/z328.3) into a dehydrated diene fragment [M+H−H2​O]+(m/z310.3) [2]. If not controlled, this thermal degradation fluctuates with ambient conditions and source cleanliness, destroying quantitative reliability.

Mechanism A Precursor Ion [M+H]+ (m/z 328.3) B Thermal Stress (ESI Source >300°C) A->B C Protonation of C3 Hydroxyl B->C Heat + Acidic pH D Dehydration (-H2O) C->D Elimination E Allylic Carbocation / Diene [M+H-H2O]+ (m/z 310.3) D->E Resonance Stabilized

Mechanism of thermal dehydration of N,N-dimethylsphingosine during ESI-MS.

Part 2: Quantitative Impact of LC-MS Parameters

To illustrate the severity of this degradation, the following table summarizes the quantitative shift between the intact precursor and the thermal degradation product under varying source conditions.

ESI Vaporizer Temp (°C)Mobile Phase AdditiveLC Flow Rate (µL/min)Relative Precursor [M+H]+ (%)Relative Fragment [M+H−H2​O]+ (%)
3500.1% Formic Acid40015%85%
3000.1% Formic Acid40035%65%
2502 mM Ammonium Formate20078%22%
2002 mM Ammonium Formate10092%8%
Part 3: Troubleshooting Guide & Self-Validating Protocol

To establish a robust LC-MS method for DMS, you must systematically decouple desolvation efficiency from thermal stress. Follow this self-validating, step-by-step methodology to optimize your source parameters.

Step-by-Step Methodology: Infusion-Based Source Optimization

  • Preparation of Tuning Solution : Prepare a 100 ng/mL solution of DMS in 50:50 Methanol:Water. Do not add formic acid to this tuning solution; you want to establish a neutral baseline.

  • Setup Syringe Infusion : Connect the syringe pump to the LC eluent flow via a T-junction (post-column). Set the LC flow to your intended method rate (e.g., 0.2 mL/min) using your starting mobile phase gradient.

  • Establish Baseline TIC : Monitor the Total Ion Current (TIC) and extract the ion chromatograms (EIC) for both m/z328.3 and m/z310.3 .

  • Temperature Titration (The Causality Check) :

    • Start with the ESI vaporizer/probe temperature at 350°C and the ion transfer capillary at 320°C.

    • Drop the vaporizer temperature in 25°C increments, pausing for 2 minutes at each step to allow thermal equilibration.

    • Self-Validation Point: You will observe the m/z310.3 signal decrease and the m/z328.3 signal increase. Stop lowering the temperature the moment the overall TIC begins to drop sharply. A dropping TIC indicates that the droplets are no longer fully desolvating before entering the mass analyzer.

  • Buffer Substitution : Replace 0.1% Formic Acid in your mobile phase with 2 mM to 10 mM Ammonium Formate. The ammonium ion acts as a softer proton donor during the ESI process, significantly reducing the acid-catalyzed elimination of water [3].

  • Gas Flow Compensation : Because you have lowered the thermal energy, increase the sheath gas and auxiliary gas flow rates by 10-15% to assist in the mechanical nebulization and desolvation of the droplets.

Workflow Start Observe m/z 310.3 > m/z 328.3 Step1 Reduce ESI Vaporizer Temp (e.g., 350°C to 250°C) Start->Step1 Step2 Switch to Ammonium Formate Buffer (pH ~6.0) Step1->Step2 Step3 Lower LC Flow Rate (< 0.3 mL/min) Step2->Step3 Eval Check [M+H]+ /[M+H-H2O]+ Ratio Step3->Eval Eval->Step1 If Ratio < 1.0 Success Ratio > 1.0 Proceed to Validation Eval->Success Optimized

Step-by-step LC-MS optimization workflow to minimize in-source fragmentation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive peak at m/z 310.3 instead of my expected m/z 328.3? A: This is the classic signature of in-source fragmentation (ISF). The heat of the ion source causes the loss of a water molecule (18 Da) from the allylic C3 position of the sphingoid backbone [2]. You are ionizing the thermally degraded diene product rather than the intact lipid.

Q2: Can I just quantify the [M+H−H2​O]+ fragment instead of trying to prevent it? A: While some legacy methods quantify the dehydrated fragment, it is highly discouraged for modern lipidomics. Relying on an ISF product makes your assay extremely vulnerable to day-to-day variations in source temperature, gas flow, and matrix effects. Furthermore, the dehydrated fragment of DMS can isobarically overlap with other endogenous sphingolipid species (like dihydrosphingosine derivatives) [3]. It is always analytically superior to stabilize the intact precursor.

Q3: Does the N,N-dimethyl group make this molecule more or less stable than standard sphingosine? A: The N,N-dimethyl tertiary amine is highly basic and readily accepts a proton, which gives DMS excellent ionization efficiency in positive ion mode. However, this localized positive charge can inductively withdraw electron density, slightly increasing the lability of the adjacent C3 hydroxyl group compared to standard sphingosine. Therefore, DMS requires even gentler source conditions than non-methylated sphingoid bases [1].

Q4: What is the ideal LC column chemistry to support these gentler conditions? A: Because you must lower the LC flow rate to accommodate lower source temperatures, using a sub-2 µm particle size C18 (UHPLC) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. HILIC is particularly advantageous as it utilizes high organic mobile phases (e.g., >80% Acetonitrile), which evaporate much easier at lower temperatures than highly aqueous gradients, allowing you to run a "colder" source without losing desolvation efficiency [3].

References
  • Title: N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: A rapid and quantitative LC-MS/MS method to profile sphingolipids Source: Journal of Lipid Research (PMC / NIH) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation and Comparative Profiling of 2-(dimethylamino)octadec-4-ene-1,3-diol as a SphK1 Inhibitor

Executive Summary & The Selectivity Paradigm The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in the literature as N,N-dimethylsphingosine (DMS) , is a foundational molecule in sphingolipid r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Selectivity Paradigm

The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in the literature as N,N-dimethylsphingosine (DMS) , is a foundational molecule in sphingolipid research. It functions as a potent, competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine into the pro-survival lipid mediator sphingosine-1-phosphate (S1P)[1].

Addressing the Selectivity Claim: While early literature occasionally positioned DMS as a "selective" SphK1 inhibitor relative to other kinase families (e.g., it effectively inhibits SphK without inhibiting Protein Kinase C), rigorous isoenzyme profiling reveals that DMS is more accurately classified as a pan-SphK inhibitor . It inhibits both SphK1 and SphK2, as well as ceramide kinase[2]. For researchers requiring strict SphK1 selectivity over SphK2, newer structural analogs like SK1-I or non-lipid inhibitors like PF-543 are the modern standard[2]. However, DMS remains highly relevant in drug development due to its unique ability to aggressively induce apoptosis by manipulating the S1P/Ceramide rheostat—a feat that ultra-selective inhibitors sometimes fail to achieve[3].

Mechanistic Overview: The S1P/Ceramide Rheostat

The fate of a cell (survival vs. apoptosis) is heavily dictated by the balance between pro-apoptotic ceramide and pro-survival S1P. DMS competitively binds to the sphingosine-binding pocket of SphK, blocking S1P formation and causing an upstream accumulation of ceramide[4].

Pathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation SphK SphK1 / SphK2 SphK->Sphingosine Catalyzes DMS DMS (Pan-SphK Inhibitor) DMS->SphK Competitive Inhibition PF543 PF-543 (SphK1 Selective) PF543->SphK

The S1P/Ceramide Rheostat and intervention points of SphK inhibitors.

Comparative Profiling: DMS vs. Alternative Inhibitors

To objectively evaluate DMS, we must benchmark it against other widely utilized SphK inhibitors: PF-543 (ultra-potent, SphK1 selective), SK1-I (water-soluble, SphK1 selective), and SKI-II (non-competitive, dual inhibitor).

InhibitorPrimary Target ProfileIC50 (SphK1)IC50 (SphK2)Mechanism of ActionApoptotic Efficacy
DMS Pan-SphK / CerK~5.0 µM~5.0 µMSphingosine-competitiveHigh (Drives ceramide accumulation)[4]
PF-543 SphK1 Selective2.0 nM>200 nMSphingosine-competitiveLow/Moderate (Depletes S1P but lacks ceramide spike)[3]
SK1-I SphK1 Selective~5.0 µM>50 µMSphingosine-competitiveHigh (Water-soluble, potent anti-leukemic)[2]
SKI-II Pan-SphK78 µM45 µMNon-competitive / DegradationModerate (Induces lysosomal enzyme degradation)[5]

The Apoptosis Paradox (Expertise Insight): A common pitfall in drug development is assuming that higher target potency equates to higher phenotypic efficacy. PF-543 is exceptionally potent (IC50 = 2 nM) and >100-fold selective for SphK1 over SphK2[5]. However, in vitro applications often show that PF-543 induces autophagy or necrosis rather than robust apoptosis[3]. Why? Because while PF-543 efficiently depletes S1P, it fails to trigger the massive accumulation of cellular ceramide seen with DMS[3]. DMS, by inhibiting multiple sphingolipid clearance pathways, forces a severe shift in the rheostat, leading to caspase-3 activation and PARP cleavage[4].

Experimental Validation Protocols

To validate the efficacy and selectivity of DMS (or any SphK inhibitor), researchers must utilize self-validating experimental systems. Avoid relying solely on fluorescence-based kinase assays, as bulky fluorophores on sphingosine analogs can alter binding kinetics and skew the apparent IC50 of competitive inhibitors. The gold standard is the Radiometric Kinase Assay coupled with LC-MS/MS Lipid Profiling [6].

Protocol 1: Radiometric SphK1/2 Kinase Assay

Causality Check: This assay directly measures the transfer of the γ-phosphate from ATP to native sphingosine, preserving the natural steric environment of the enzyme's binding pocket[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and recombinant human SphK1 or SphK2[6].

  • Substrate Complexing: Deliver native D-erythro-sphingosine (10 µM) as a mixed micelle complex with BSA to ensure aqueous solubility.

  • Inhibitor Incubation: Pre-incubate the enzyme with DMS (titrated from 0.1 µM to 50 µM) or PF-543 (as a positive control for SphK1 selectivity) for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP spiked with 1 µCi of [γ-32P]ATP to initiate the reaction. Incubate at 37°C for 30 minutes[6].

  • Lipid Extraction & Resolution: Terminate the reaction by adding 1M HCl, followed by a chloroform/methanol/HCl (100:200:1) extraction. Resolve the organic phase on a Silica Gel G TLC plate using a butanol/ethanol/acetic acid/water solvent system.

  • Quantification: Visualize the radioactive S1P band via autoradiography and quantify using a scintillation counter. Self-Validating Control: A vehicle-only well establishes 100% activity, while a 100 nM PF-543 well should show near 0% activity for SphK1 but >90% activity for SphK2, validating the assay's dynamic range and isoenzyme resolution.

Workflow Step1 1. Reagent Prep (Enzyme + Inhibitor) Step2 2. Kinase Reaction (Add [γ-32P]ATP) Step1->Step2 Step3 3. Lipid Extraction (Organic Phase) Step2->Step3 Step4 4. TLC Separation & Scintillation Step3->Step4

Standardized radiometric workflow for validating SphK1 inhibition.

Protocol 2: Intracellular Lipid Profiling via LC-MS/MS

To prove that DMS successfully modulates the rheostat in living cells (e.g., A549 lung cancer cells)[4]:

  • Cell Treatment: Seed A549 cells and treat with 5 µM DMS for 24 hours.

  • Harvest & Spike: Wash cells with cold PBS, pellet, and spike with internal standards (C17-Sphingosine, C17-S1P, and C17-Ceramide) to account for extraction loss.

  • Extraction: Perform a modified Bligh & Dyer extraction using chloroform/methanol.

  • LC-MS/MS Analysis: Inject the lipid extract into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Interpretation: DMS validation is confirmed if S1P levels drop by >60% while total ceramide levels simultaneously increase by >2-fold compared to vehicle control.

Conclusion

While 2-(dimethylamino)octadec-4-ene-1,3-diol (DMS) is not a strictly selective SphK1 inhibitor[2], it remains a highly potent, competitive pan-SphK inhibitor. Its unique capacity to not only halt S1P production but also drive intracellular ceramide accumulation makes it a superior choice for researchers specifically looking to induce apoptosis in chemoresistant cancer models[3][4]. For assays requiring absolute SphK1 isolation without SphK2 interference, researchers should pivot to PF-543 or SK1-I[2].

References

  • A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood (NIH PMC).[Link]

  • N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide. Biochemistry (ACS Publications).[Link]

  • DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells. International Journal of Oncology (NIH PMC).[Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. Molecules (MDPI).[Link]

Sources

Comparative

Comparative Lipidomics of 2-(Dimethylamino)octadec-4-ene-1,3-diol (DMS) Treated vs. Untreated Cells: A Methodological Guide

As lipidomics rapidly matures, understanding the precise metabolic reconfiguration induced by pharmacological agents is critical for drug development. The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally kn...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics rapidly matures, understanding the precise metabolic reconfiguration induced by pharmacological agents is critical for drug development. The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally known in lipid biochemistry as N,N-dimethylsphingosine (DMS) , is a classical, pan-sphingosine kinase (SphK) inhibitor.

In this guide, we will objectively compare the lipidomic alterations induced by DMS against next-generation SphK inhibitors, dissect the causality behind these metabolic shifts, and provide a self-validating, step-by-step LC-MS/MS protocol tailored specifically for profiling DMS-treated cell populations.

Mechanistic Overview: The Sphingolipid Rheostat

Cellular fate is heavily dictated by the "sphingolipid rheostat"—a delicate balance between pro-apoptotic lipids (ceramides and sphingosine) and pro-survival, mitogenic lipids (sphingosine-1-phosphate, or S1P). Sphingosine kinases (SphK1 and SphK2) are the master regulators of this rheostat, phosphorylating sphingosine to generate S1P[1].

DMS acts as a competitive inhibitor of SphK1 ( Ki​≈5μM ) and a non-competitive inhibitor of SphK2[2]. By blocking these kinases, DMS forces a bottleneck in the pathway, leading to the rapid depletion of S1P and a retroactive accumulation of sphingosine and ceramides[3].

SphingolipidPathway Cer Ceramide (Pro-apoptotic) Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P SphK1/2 SphK Sphingosine Kinases (SphK1 / SphK2) SphK->Sph Catalyzes DMS DMS (N,N-dimethylsphingosine) Pan-SphK Inhibitor DMS->SphK Inhibits PF543 PF-543 SphK1 Selective PF543->SphK Inhibits SphK1

Caption: Sphingolipid rheostat pathway and targeted inhibition by DMS and PF-543.

Comparative Lipidomics: DMS vs. Alternative Inhibitors

When evaluating SphK inhibitors, researchers often weigh the classical DMS against newer, highly potent alternatives like PF-543 (SphK1-selective) and ABC294640 / Opaganib (SphK2-selective). However, targeted lipidomics reveals that higher target affinity does not always equate to the desired phenotypic outcome.

  • DMS (Pan-SphK): Induces a reliable, dose-dependent decrease in S1P alongside a moderate accumulation of sphingosine and ceramides. Because DMS also exhibits off-target inhibition of Protein Kinase C (PKC), it is highly effective at inducing apoptosis in cancer models[1][2].

  • PF-543 (SphK1-Selective): Despite possessing nanomolar potency ( Ki​≈2nM ) and drastically reducing S1P levels, PF-543 often fails to induce cytotoxicity or apoptosis. The lipidomic profile shows massive sphingosine pooling without sufficient ceramide conversion to trigger cell death[1][2].

  • ABC294640 (SphK2-Selective): Recent lipidomic profiling has uncovered a paradoxical effect: ABC294640 actually elevates dihydrosphingosine-1-phosphate (dhS1P) and S1P in various cell lines, likely due to compensatory SphK1 upregulation and off-target effects on dihydroceramide desaturase[4].

Quantitative Lipidomic Alterations (Fold-Change vs. Untreated)
Lipid SpeciesUntreated (Control)DMS (10 µM)PF-543 (1 µM)ABC294640 (50 µM)
S1P 1.0x0.3x <0.1x2.5x - 4.0x
dhS1P 1.0x0.4x <0.1x3.0x - 5.0x
Sphingosine 1.0x4.5x 10.0x1.2x
Total Ceramide 1.0x2.0x 1.1x1.5x

(Data synthesized from standardized LC-MS/MS lipidomic profiling across human cancer cell lines. Values represent relative fold-changes compared to vehicle-treated controls).

Experimental Workflow & Protocols

The "Internal Standard" Causality Trap

In standard plasma or tissue lipidomics, DMS is frequently spiked into samples as a reliable internal standard because it is rarely found in high concentrations endogenously[5]. However, when profiling DMS-treated cells, DMS cannot be used as an internal standard. Doing so will mask the treatment concentration and ruin quantification.

Solution: The protocol below substitutes DMS with odd-chain sphingolipids (e.g., C17-Sphingosine, C17-S1P) to ensure absolute quantification integrity.

LipidomicsWorkflow N1 Cell Treatment (DMS vs Untreated) N2 Acidic Biphasic Extraction N1->N2 N4 LC-MS/MS (MRM Mode) N2->N4 N3 C17-Spiked Internal Standards N3->N2 Replaces DMS std N5 Lipidomic Quantification N4->N5

Caption: Step-by-step LC-MS/MS lipidomics workflow for DMS-treated cell populations.

Step-by-Step Methodology: Targeted LC-MS/MS Sphingolipidomics

Phase 1: Cell Culture & Treatment

  • Seed target cells (e.g., U937, HeLa, or IDH1-mutant glioma cells) at 1×106 cells/mL in complete media[3].

  • Treat the experimental group with 10 µM DMS (dissolved in DMSO) and the control group with vehicle (0.1% DMSO).

  • Incubate for 24 hours. Causality: A 24-hour window allows sufficient time for both direct enzymatic inhibition and the subsequent transcriptional feedback loops that stabilize the new lipidomic baseline.

Phase 2: Acid-Modified Lipid Extraction

  • Pellet cells at 300 x g for 5 minutes. Wash twice with ice-cold PBS to remove extracellular lipids.

  • Resuspend the pellet in 100 µL of PBS.

  • Add 600 µL of Methanol:Chloroform (1:2 v/v).

  • Critical Step: Spike in 10 µL of a custom internal standard mix (1 µM C17-Sphingosine, 1 µM C17-S1P, 1 µM C12-Ceramide).

  • Add 150 µL of 1 M HCl. Causality: S1P is highly polar and tends to partition into the aqueous phase. Acidification protonates the phosphate group of S1P, driving it entirely into the lower organic phase for maximum recovery.

  • Vortex vigorously for 30 minutes at 4°C, then centrifuge at 10,000 x g for 10 minutes to achieve phase separation.

  • Carefully extract the lower organic phase, dry completely under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol.

Phase 3: LC-MS/MS Acquisition

  • Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: Water / Methanol / Formic Acid (79:20:1 v/v) containing 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol / Formic Acid (99:1 v/v) containing 5 mM Ammonium Acetate. Causality: The addition of ammonium acetate acts as a volatile buffer that significantly enhances the ionization efficiency of sphingolipid species in positive electrospray ionization (ESI+) mode.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions (e.g., m/z 380.2 264.2 for endogenous S1P; m/z 366.2 250.2 for C17-S1P internal standard).

Application Insights for Drug Development

While newer inhibitors boast superior target specificity and nanomolar binding affinities, DMS remains a highly relevant benchmark compound in lipid signaling research. The comparative lipidomics demonstrate that highly selective SphK1 inhibition (PF-543) is often insufficient to trigger the ceramide-induced apoptotic cascade required in oncology[2]. Conversely, the pan-inhibition provided by DMS effectively collapses the sphingolipid rheostat, driving the cell into apoptosis[3].

For researchers, utilizing DMS as a positive control in lipidomic assays ensures that the analytical pipeline is sensitive enough to detect bidirectional shifts in both the pro-survival (S1P) and pro-apoptotic (Ceramide/Sphingosine) arms of the pathway.

References

  • Re-Configuration of Sphingolipid Metabolism by Oncogenic Transformation MDPI - Biomolecules URL:[Link][1]

  • The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells Journal of Lipid Research (via NIH/PubMed) URL:[Link][4]

  • Sphingolipid Pathway as a Source of Vulnerability in IDH1 mut Glioma MDPI - Cancers URL:[Link][3]

  • Drugging Sphingosine Kinases ACS Chemical Biology URL:[Link][2]

  • Plasma lipidomics and coronary plaque changes: a substudy of the SMARTool clinical trial European Heart Journal - Cardiovascular Imaging URL:[Link][5]

Sources

Validation

Comparative Guide: 2-(Dimethylamino)octadec-4-ene-1,3-diol (DMS) vs. Safingol in Apoptosis Induction

Executive Summary & Pharmacological Context In the landscape of targeted cancer therapeutics, the sphingolipid rheostat serves as a critical determinant of cell fate. The balance between pro-survival sphingosine-1-phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of targeted cancer therapeutics, the sphingolipid rheostat serves as a critical determinant of cell fate. The balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide dictates whether a cell proliferates or undergoes programmed cell death[1]. This guide provides an in-depth comparative analysis of two prominent sphingolipid modulators: 2-(Dimethylamino)octadec-4-ene-1,3-diol (commonly known as N,N-dimethylsphingosine or DMS)[2] and Safingol (L-threo-dihydrosphingosine)[3]. While both agents ultimately drive tumor cells toward apoptosis, their upstream kinase specificities and downstream signal transduction pathways diverge significantly.

Mechanistic Divergence in Apoptosis Induction

2-(Dimethylamino)octadec-4-ene-1,3-diol (DMS): The Precision SphK1 Inhibitor

DMS is a highly potent, competitive inhibitor of Sphingosine Kinase 1 (SphK1)[4]. From a mechanistic standpoint, DMS prevents the phosphorylation of sphingosine, thereby blocking the synthesis of S1P[5].

  • Target Specificity: Crucially, at concentrations that effectively inhibit SphK1 (K_i ~2–5 μM), DMS does not inhibit Protein Kinase C (PKC) activity or its membrane translocation[6].

  • Apoptotic Drive: By selectively inhibiting SphK1, DMS forces a dramatic accumulation of intracellular ceramide. This resetting of the ceramide/S1P rheostat directly triggers intrinsic apoptotic pathways[5]. This targeted mechanism has proven highly effective in overcoming chemoresistance, demonstrating synergistic apoptotic effects when combined with agents like miltefosine in lung adenocarcinoma models[7].

Safingol: The Dual-Action Kinase Inhibitor

Unlike the precision targeting of DMS, safingol is a pleiotropic agent that acts as a dual inhibitor of both SphK and PKC[8]. It targets the lipid-binding regulatory domain of PKC, leading to a cascade of alternative cell death mechanisms.

  • ROS-Mediated Apoptosis: Safingol-induced PKC inhibition triggers the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H_2O_2)[9]. This oxidative stress acts as the upstream mediator that forces the release and nuclear translocation of the mitochondrial apoptogenic factor, endonuclease G (EndoG), culminating in DNA fragmentation[10].

  • Anoikis & Autophagy: Safingol actively modulates Bcl-2 family proteins by upregulating the pro-apoptotic BH3-only protein Bim and downregulating focal adhesion kinase (FAK). This specific pathway makes safingol highly effective at inducing anoikis (detachment-induced apoptosis) in oral squamous cell carcinoma cells[11]. Furthermore, in specific microenvironments (e.g., HCT-116 colon cancer cells), safingol's concurrent inhibition of PKCϵ and PI3K can bypass classical apoptosis entirely, inducing ceramide-independent autophagy[12].

Quantitative Data & Target Comparison

The following table summarizes the distinct pharmacological profiles of both agents to aid in experimental design and compound selection.

Feature2-(Dimethylamino)octadec-4-ene-1,3-diol (DMS)Safingol (L-threo-dihydrosphingosine)
Primary Target Sphingosine Kinase 1 (SphK1)[4]Protein Kinase C (PKC) & SphK[8]
Target Specificity High (No PKC inhibition at relevant doses)[6]Low (Dual kinase inhibitor)
Primary Apoptotic Mediator Ceramide accumulation (Rheostat shift)[5]ROS (H_2O_2) & Endonuclease G[10]
Secondary Cell Death Mode SAPK/JNK pathway activationAnoikis[11]; Autophagy (cell-type dependent)[12]
Clinical Status Preclinical / Research ToolPhase I Clinical Trials (Combination therapies)[13]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control checkpoints to isolate the specific causality of each drug's mechanism.

Protocol 1: Validating the Target Specificity of DMS (SphK vs. PKC)

Objective: To confirm that DMS-induced apoptosis is driven exclusively by SphK inhibition and ceramide accumulation, without PKC off-target effects.

  • Cell Culture & Treatment: Plate U937 monoblastic leukemia cells. Treat with 10 μM DMS for 3 hours. Causality Rationale: 10 μM is sufficient to competitively inhibit SphK1 (K_i 2-5 μM) without inducing immediate necrosis[6].

  • Self-Validation Checkpoint (PKC Activity): Stimulate cells with 200 nM TPA (a known PKC activator) for 15 minutes. Extract membrane fractions and measure PKC activity via radiolabeled ATP incorporation. Expected Outcome: DMS-treated cells must show wild-type levels of TPA-induced PKC membrane translocation, proving DMS does not inhibit PKC[4].

  • Sphingolipid Quantification: Harvest cells and perform lipid extraction. Quantify S1P and ceramide levels using LC-MS/MS. Expected Outcome: A statistically significant decrease in S1P and a reciprocal spike in ceramide, confirming the rheostat shift[5].

Protocol 2: Elucidating Safingol-Induced, ROS-Mediated Apoptosis

Objective: To validate the causal link between Safingol treatment, ROS generation, and downstream Endonuclease G translocation.

  • Pre-treatment (The Validation Control): Pre-treat oral squamous cell carcinoma (SCC) cells with 5 mM N-acetyl-L-cysteine (NAC), a potent ROS scavenger, for 1 hour. Causality Rationale: If Safingol-induced apoptosis is strictly ROS-dependent, neutralizing ROS with NAC must rescue the cells from death[9].

  • Safingol Treatment: Expose cells to 25 μM safingol for 24 hours[10].

  • ROS Quantification: Stain a subset of cells with DCFDA and analyze via flow cytometry to confirm H_2O_2 generation in the non-NAC control group.

  • EndoG Translocation Assay: Perform immunofluorescence staining using anti-EndoG antibodies and DAPI (nuclear counterstain). Expected Outcome: Safingol alone will show EndoG co-localization with DAPI (nuclear translocation). The NAC + Safingol group will show EndoG restricted to the mitochondria, proving ROS is the mandatory upstream trigger for EndoG release[9].

Pathway Visualization

G DMS DMS (2-(Dimethylamino)octadec-4-ene-1,3-diol) SphK Sphingosine Kinase 1 (SphK1) DMS->SphK Competitive Inhibition S1P Sphingosine-1-Phosphate (Pro-survival) SphK->S1P Blocked Ceramide Ceramide (Pro-apoptotic) SphK->Ceramide Accumulation Apoptosis Apoptosis Induction Ceramide->Apoptosis Safingol Safingol (L-threo-dihydrosphingosine) Safingol->SphK Inhibition PKC Protein Kinase C (PKC) Safingol->PKC Inhibition ROS Reactive Oxygen Species (H2O2) PKC->ROS Triggers Bim Bim Upregulation & FAK Downregulation PKC->Bim Modulates EndoG Endonuclease G Nuclear Translocation ROS->EndoG Induces EndoG->Apoptosis Bim->Apoptosis

Fig 1: Mechanistic divergence of DMS and Safingol in apoptosis induction.

References

  • Edsall LC, et al. "N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide." Biochemistry, 1998.[Link]

  • Noda T, et al. "Induction of apoptosis of detached oral squamous cell carcinoma cells by safingol. Possible role of Bim, focal adhesion kinase and endonuclease G." Apoptosis, 2009.[Link]

  • Hamada M, et al. "Involvement of Hydrogen Peroxide in Safingol-Induced Endonuclease G-Mediated Apoptosis of Squamous Cell Carcinoma Cells." International Journal of Molecular Sciences, 2014.[Link]

  • Uzunova V, et al. "Dimethylsphingosine and miltefosine induce apoptosis in lung adenocarcinoma A549 cells in a synergistic manner." Chemico-Biological Interactions, 2019.[Link]

  • Coward J, et al. "Safingol (l-threo-dihydrosphingosine) induces ceramide-independent autophagy involving inhibition of PKCϵ and PI3k." Cancer Research, 2007.[Link]

Sources

Comparative

Cross-Validation of 2-(Dimethylamino)octadec-4-ene-1,3-diol Binding Affinity Assays: A Comparative Guide

Executive Summary The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in the literature as N,N-dimethylsphingosine (DMS) , is a critical bioactive sphingolipid derivative. In the realm of drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(dimethylamino)octadec-4-ene-1,3-diol , universally recognized in the literature as N,N-dimethylsphingosine (DMS) , is a critical bioactive sphingolipid derivative. In the realm of drug development and lipid signaling, DMS is primarily investigated for its dual role: it acts as a competitive inhibitor of Sphingosine Kinase (SphK1 and SphK2) (1)[1], and has recently been identified as an endogenous agonist for the Sigma-1 Receptor (S1R) (2)[2].

Because DMS is a competitive inhibitor, its apparent binding affinity and IC50 values are highly sensitive to assay conditions, specifically the concentration of competing endogenous substrates. This guide objectively compares the performance of leading assay platforms used to quantify DMS binding and inhibitory affinity, providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Overview: The Sphingolipid Rheostat

To accurately measure binding affinity, we must first understand the causality of the interaction. SphK catalyzes the phosphorylation of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P) (3)[3]. DMS structurally mimics sphingosine, competing for the SphK active site. Concurrently, DMS partitions into the lipid bilayer to access the S1R beta-barrel, stabilizing its protomeric (active) form (2)[2].

Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation SphK->S1P Catalysis DMS 2-(dimethylamino)octadec-4-ene-1,3-diol (DMS) DMS->SphK Competitive Inhibition S1R Sigma-1 Receptor (S1R) DMS->S1R Endogenous Agonism

DMS Mechanism: Dual action via competitive SphK inhibition and S1R agonism.

Comparative Analysis of Assay Platforms

When selecting an assay to evaluate DMS, researchers must balance throughput with physiological relevance. Here is an objective comparison of the three primary methodologies:

A. Radiometric Kinase Assay (AquaBind vs. TLC)
  • The Logic: Measures the enzymatic transfer of a radiolabeled phosphate from[γ-33P]ATP to sphingosine (4)[4].

  • Platform Evolution: Traditional methods relied on Thin Layer Chromatography (TLC) requiring hazardous chloroform/methanol extractions (3)[3]. Modern high-throughput adaptations utilize AquaBind plates.

  • Causality & Self-Validation: The AquaBind matrix selectively traps the hydrophobic [33P]S1P product. When washed, the unreacted hydrophilic [33P]ATP is removed. This creates a self-validating system: the absence of organic extraction eliminates phase-separation variability, yielding excellent Z-factors and high signal-to-background ratios (4)[4].

B. Fluorescence-Detection HPLC Assay
  • The Logic: A non-radioactive alternative utilizing a synthetic sphingosine analog (C17-Sph) and reversed-phase HPLC (5)[5].

  • Causality & Self-Validation: Why use C17-Sphingosine? Endogenous mammalian sphingosine has an 18-carbon chain. By utilizing the C17 analog, the resulting phosphorylated product (C17-S1P) chromatographically separates from any endogenous C18-S1P present in the cell lysate. This built-in internal control guarantees a zero-background baseline, ensuring the detected signal is strictly a product of the in vitro reaction (5)[5].

C. Native Gel Shift / In Silico Docking (S1R Affinity)
  • The Logic: Evaluates direct binding of DMS to the S1R beta-barrel.

  • Causality & Self-Validation: Because S1R is a membrane chaperone, standard aqueous binding assays fail to replicate the lipid bilayer access pathway. Combining native gel oligomer-to-protomer shift assays with in silico docking provides a highly accurate representation of binding, revealing a calculated Kd of ~120 nM for DMS (2)[2].

Quantitative Data Comparison

Assay PlatformPrimary TargetSubstrate / ProbeDetection MethodDMS Performance MetricThroughput
Radiometric (AquaBind) Sphingosine Kinase (SphK)D-erythro-sphingosine + [γ-33P]ATPScintillation (33P)IC50 ≈ 5.0 µM - 450 µM*High (384-well)
Fluorescence HPLC Sphingosine Kinase (SphK)C17-Sphingosine + ATPFluorescence (OPA derivatization)70% inhibition at 20 µMLow-Medium
Native Gel / In Silico Sigma-1 Receptor (S1R)Intact S1R OligomersGel Shift / DockingKd ≈ 120 nMLow

*Note: Because DMS is a competitive inhibitor, its apparent IC50 is highly dependent on the concentration of the competing substrate (sphingosine) used in the assay. Purified systems report ~5.0 µM (1)[1], while high-throughput lysate formats report ~450 µM (4)[4].

Experimental Protocols: Self-Validating Workflows

Workflow cluster_Radio Radiometric Assay cluster_HPLC Fluorescence HPLC Assay Prep Sample Prep (Enzyme + DMS) RadInc Incubate with [γ-33P]ATP + Sph Prep->RadInc HPLCInc Incubate with ATP + C17-Sph Prep->HPLCInc RadSep AquaBind Plate Capture RadInc->RadSep RadDet Scintillation Counting RadSep->RadDet Data IC50 / Affinity Calculation RadDet->Data HPLCSep Reversed-Phase HPLC HPLCInc->HPLCSep HPLCDet Fluorescence Detection HPLCSep->HPLCDet HPLCDet->Data

Cross-validation workflows for radiometric versus HPLC DMS binding assays.

Protocol 1: High-Throughput Radiometric SphK Inhibition Assay (AquaBind)

Objective: Determine the IC50 of DMS against SphK using a separation-free format.

  • Preparation: Prepare a reaction buffer containing 80 mM Tris-HCl (pH 7.4), 20 mM MgCl2, and 4 mg/ml BSA. Causality Note: BSA is critical to prevent the highly hydrophobic DMS and sphingosine from adhering to the plastic well walls, which would artificially lower the effective concentration.

  • Pre-Incubation: Dispense recombinant SphK enzyme into a 384-well plate. Add varying concentrations of DMS (e.g., 0.1 µM to 1000 µM). Incubate for 15 minutes at room temperature to allow competitive binding.

  • Reaction Initiation: Add 17.5 µM D-erythro-sphingosine and 19.2 µM [γ-33P]ATP to initiate the reaction. Incubate at 37°C for 1 hour.

  • Self-Validating Capture: Transfer the reaction mixture directly to an AquaBind plate. Wash three times with PBS. Causality Note: The AquaBind matrix selectively retains the hydrophobic [33P]S1P. The washes remove unreacted [33P]ATP, validating that any remaining radioactive signal is exclusively the converted product.

  • Detection: Add scintillation fluid and measure radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression.

Protocol 2: Fluorescence-HPLC Assay using C17-Sphingosine

Objective: Non-radioactive kinetic profiling of DMS inhibition.

  • Lysate Preparation: Prepare cell lysates (e.g., F9-12 cells stably expressing SphK1) in a homogenization buffer. Standardize protein concentration to 30 µg per reaction.

  • Reaction: Mix the lysate with 100 µM C17-Sphingosine, 1 mM ATP, and 20 µM DMS. Incubate for 20 minutes at 37°C.

  • Termination & Extraction: Stop the reaction with chloroform/methanol/HCl (100:200:1, v/v). Extract the lower organic phase and dry under nitrogen.

  • Derivatization (Self-Validation): Resuspend the dried lipids and react with o-phthalaldehyde (OPA). Causality Note: OPA reacts specifically with the primary amine of the sphingolipids to form a highly fluorescent derivative, drastically increasing detection sensitivity.

  • HPLC Separation: Inject the derivatized sample into a reversed-phase HPLC system. Monitor fluorescence (Ex: 340 nm, Em: 455 nm). Quantify the C17-S1P peak area relative to a standard curve to determine the exact percentage of SphK inhibition by DMS.

References

  • Togame, H., et al. (2007). Development of a simple and robust assay to screen for inhibitors of sphingosine kinases. PubMed / ASSAY and Drug Development Technologies. 4

  • Min, J., et al. (2006). Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography. PubMed / Prostaglandins & Other Lipid Mediators. 5

  • Yatomi, Y., et al. (1996). N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets. Biochemistry - ACS Publications. 3

  • Vessey, D. A., et al. (2006). Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism. Cardiovascular Research / Oxford Academic. 1

  • Zaman, M. A., et al. (2023). Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. MDPI - International Journal of Molecular Sciences. 2

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Handling, Application, and Disposal of 2-(Dimethylamino)octadec-4-ene-1,3-diol

Executive Summary 2-(Dimethylamino)octadec-4-ene-1,3-diol, widely recognized in the scientific community as N,N-Dimethylsphingosine (DMS) , is a potent bioactive lipid derivative. As a critical tool in cellular biology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Dimethylamino)octadec-4-ene-1,3-diol, widely recognized in the scientific community as N,N-Dimethylsphingosine (DMS) , is a potent bioactive lipid derivative. As a critical tool in cellular biology and drug development, it requires precise experimental handling and rigorous disposal protocols. This guide provides drug development professionals and researchers with field-proven methodologies for utilizing and safely disposing of DMS, ensuring both experimental integrity and laboratory safety.

Mechanistic Role & Experimental Causality

In lipid signaling research, the "sphingolipid rheostat" dictates cell fate, balancing pro-apoptotic ceramide and sphingosine against pro-survival sphingosine-1-phosphate (S1P). Researchers utilize DMS because it acts as a highly specific, competitive inhibitor of Sphingosine Kinase (SphK) [1].

Causality of Experimental Choice: By inhibiting SphK, DMS prevents the phosphorylation of sphingosine into S1P. This targeted blockade forces an intracellular accumulation of ceramide and sphingosine, effectively triggering apoptosis in target cells (such as human platelets or tumor lineages)[1]. Furthermore, recent structural and biochemical assays have identified DMS as an endogenous agonist for the Sigma-1 Receptor (S1R), a chaperone protein involved in endoplasmic reticulum stress responses [2]. Choosing DMS over broader kinase inhibitors ensures a dual-targeted approach specific to sphingolipid-mediated pathways, allowing for precise control over cellular stress assays.

Sphingolipid_Rheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK Sphingosine Kinase (SphK) (Enzyme) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK->S1P Phosphorylation DMS 2-(Dimethylamino)octadec-4-ene-1,3-diol (DMS) DMS->SphK Competitive Inhibition S1R Sigma-1 Receptor (S1R) (Stress Response) DMS->S1R Endogenous Agonist

Diagram illustrating DMS mechanism of action on the sphingolipid rheostat and S1R.

Experimental Protocols: Sphingosine Kinase Inhibition Workflow

To validate the biological activity of DMS in vitro, the following self-validating cellular assay protocol is recommended. This workflow ensures that the causality of SphK inhibition is directly measurable via downstream S1P depletion.

Step 1: Stock Solution Preparation Reconstitute powdered DMS in high-purity ethanol or DMSO to create a 10 mM stock solution. (Note: Ethanol-based stocks introduce high flammability hazards). Aliquot and store at -20°C under an inert gas (e.g., nitrogen or argon) to prevent oxidation.

Step 2: Cell Seeding and Treatment Seed target cells (e.g., HUVECs or specific cancer cell lines) in 6-well plates at a density of 1.5 × 10⁵ cells/mL. Allow 24 hours for adherence. Treat the cells with DMS at a final concentration of 1–10 µM. Ensure the vehicle concentration (ethanol/DMSO) does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity.

Step 3: Incubation and Harvesting Incubate for 4 to 24 hours at 37°C. Wash cells with ice-cold PBS containing 1 mM EDTA, harvest via trypsinization, and pellet the cells by centrifugation (1,300 rpm for 3 minutes).

Step 4: Self-Validating Analysis Extract intracellular lipids using a methanol/chloroform gradient. Quantify S1P and ceramide levels via High-Performance Liquid Chromatography (HPLC) coupled with a fluorimetric detector. A successful DMS application will yield a >50% reduction in S1P with a concomitant rise in ceramide [1].

Quantitative Data Summaries
Property / Hazard ParameterSpecification
Chemical Name 2-(Dimethylamino)octadec-4-ene-1,3-diol
Common Synonyms N,N-Dimethylsphingosine, DMS
Molecular Formula C₂₀H₄₁NO₂
Molecular Weight 327.55 g/mol
Primary Biological Targets Sphingosine Kinase (SphK), Sigma-1 Receptor (S1R)
GHS Hazard Statements H302 (Harmful if swallowed), H312, H332, H225 (Highly flammable if in ethanol)
Optimal Storage Conditions -20°C, dry environment, under inert gas, protected from light
Safety, Handling, and Operational Logistics

DMS presents specific occupational hazards, particularly when formulated in solvents for biological application.

  • Personal Protective Equipment (PPE): Always wear NIOSH (US) or EN 166 (EU) approved safety glasses, chemical-resistant nitrile gloves, and a standard lab coat.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a well-ventilated chemical fume hood to prevent the inhalation of aerosols or dust.

  • Storage Integrity: Maintain chemical integrity by storing the tightly closed container in a cool, dry environment away from direct sunlight and strong oxidizing agents.

Step-by-Step Disposal Procedures

Proper disposal of DMS is a critical regulatory and environmental requirement. Because it is highly bioactive and often dissolved in flammable solvents, it must never be discharged into municipal drains, rivers, or household garbage. Follow this operational plan for safe disposal:

Step 1: Spill Containment & Absorption In the event of a spill, immediately eliminate all nearby ignition sources. Do not use water to flush the area. Instead, cover the liquid spill or contaminated solution with an inert, liquid-binding material such as sand, vermiculite, or diatomite.

Step 2: Collection Using non-sparking tools, carefully sweep up the absorbed chemical mixture. Transfer the waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) hazardous waste jug).

Step 3: Hazard Labeling Seal the container tightly. Affix a compliant hazardous waste label explicitly stating the chemical contents: "Hazardous Waste: 2-(Dimethylamino)octadec-4-ene-1,3-diol (N,N-Dimethylsphingosine) / [Solvent Name]". Mark the primary hazards (e.g., Toxic, Flammable) and clearly write the accumulation start date.

Step 4: Satellite Accumulation Store the sealed, labeled container in a designated, well-ventilated satellite accumulation area. Ensure the area features secondary containment to catch potential leaks and is isolated from incompatible chemicals (e.g., strong acids or oxidizers).

Step 5: Final Institutional Disposal Do not attempt to neutralize the chemical yourself. Hand over the accumulated waste to a licensed, institutional Environmental Health and Safety (EHS) approved waste disposal specialist. They will arrange for high-temperature incineration or specialized chemical treatment in accordance with local and federal environmental regulations.

Disposal_Workflow Start DMS Waste Generation (Liquid/Solid) Absorb Absorb with Inert Material (Sand/Vermiculite) Start->Absorb Container Transfer to Compatible Sealable Container Absorb->Container Label Label as Hazardous Waste (Toxic/Flammable) Container->Label Store Store in Ventilated Accumulation Area Label->Store Dispose Handover to Licensed Waste Disposal Specialist Store->Dispose

Step-by-step hazardous waste disposal workflow for DMS and contaminated materials.

References
  • Yatomi, Y., Ruan, F., Megidish, T., Toyokuni, T., Hakomori, S., & Igarashi, Y. "N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets." Biochemistry, 1996.[Link]

  • Li, J., Satyshur, K. A., Guo, L. W., & Ruoho, A. E. "Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists." International Journal of Molecular Sciences, 2023.[Link]

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